LY-295501
Description
Properties
CAS No. |
150869-74-2 |
|---|---|
Molecular Formula |
C15H12Cl2N2O4S |
Molecular Weight |
387.2 g/mol |
IUPAC Name |
1-(3,4-dichlorophenyl)-3-(2,3-dihydro-1-benzofuran-5-ylsulfonyl)urea |
InChI |
InChI=1S/C15H12Cl2N2O4S/c16-12-3-1-10(8-13(12)17)18-15(20)19-24(21,22)11-2-4-14-9(7-11)5-6-23-14/h1-4,7-8H,5-6H2,(H2,18,19,20) |
InChI Key |
VAMFSFIPDOODFH-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C1C=C(C=C2)S(=O)(=O)NC(=O)NC3=CC(=C(C=C3)Cl)Cl |
Other CAS No. |
150869-74-2 |
Synonyms |
ILX-295501 ILX295501 LY 295501 LY-295501 LY295501 N-(5-(2,3-dihydrobenzofuranyl)sulfonyl)-N'-(3,4-dichlorophenyl)urea N-(5-(2,3-dihydrobenzofuryl)sulfonyl)-N'-(3,4-dichlorophenyl)urea |
Origin of Product |
United States |
Foundational & Exploratory
LY-295501: A Technical Overview of its Antitumor Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
LY-295501 is a novel diarylsulfonylurea (DSU) compound that has demonstrated significant in-vitro and in-vivo antitumor activity across a broad spectrum of solid tumors.[1] As a member of the DSU class of cytotoxic agents, this compound has been a subject of interest in oncology research for its potential as a therapeutic agent. This technical guide provides a comprehensive overview of the available data on the mechanism of action of this compound in cancer cells, with a focus on its cytotoxic effects and what is known about its molecular interactions.
Core Mechanism of Action: A Cytotoxic Diarylfulfonylurea
This compound is classified as a cytotoxic agent, exhibiting the ability to kill cancer cells. Its chemical structure as a diarylsulfonylurea is central to its biological activity. While the precise molecular target of this compound has not been definitively elucidated in publicly available research, studies on the broader class of antitumor diarylsulfonylureas provide some insights into its potential mechanisms.
One investigated mechanism for DSUs is the uncoupling of mitochondrial oxidative phosphorylation. This process disrupts the mitochondrial membrane potential and can lead to apoptosis. However, it is important to note that research suggests this uncoupling effect may not be the primary mechanism responsible for the cell growth-inhibitory (antitumor) effects of these compounds, although it might contribute to their cytotoxic profile at higher concentrations. The primary molecular target that mediates the potent, dose-dependent cytotoxicity of this compound remains an area for further investigation.
Quantitative Data on Cytotoxic Activity
A key study utilizing a human tumor cloning assay provided quantitative data on the cytotoxicity of this compound against a variety of human tumors, including breast, colorectal, non-small cell lung, and ovarian carcinomas. The study demonstrated a clear concentration- and exposure time-dependent cytotoxic effect.
| Concentration (µg/mL) | Exposure Schedule | Percentage of Tumors Showing Cytotoxicity |
| 10 | Continuous | 38% |
| 50 | Continuous | 58% |
| 100 | Continuous | 72% |
Table 1: Cytotoxicity of this compound in a Human Tumor Cloning Assay[1]
The data also indicated that continuous exposure to this compound resulted in greater cytotoxicity compared to a one-hour exposure at all tested concentrations.[1]
Experimental Protocols
Human Tumor Cloning Assay (General Protocol)
This assay is designed to determine the sensitivity of primary human tumors to anticancer agents.
Workflow:
Figure 1: Generalized workflow for a human tumor cloning assay.
Methodology:
-
Tumor Sample Preparation: Fresh tumor biopsies are obtained from patients and processed under sterile conditions. The tissue is mechanically minced and then enzymatically digested (e.g., using collagenase) to obtain a single-cell suspension.
-
Cell Plating: A bottom layer of agar in a petri dish provides a semi-solid support. The tumor cell suspension is then mixed with a top layer of agar and plated over the bottom layer.
-
Drug Exposure: this compound, at various concentrations (e.g., 10, 50, 100 µg/mL), is added to the plates. Both continuous exposure and limited exposure (e.g., 1 hour) protocols can be employed.
-
Incubation: Plates are incubated under standard cell culture conditions (e.g., 37°C, 5% CO2) for a period that allows for colony formation from surviving cells (typically 14-21 days).
-
Colony Staining and Counting: After the incubation period, colonies are stained (e.g., with tetrazolium salt) and counted.
-
Data Analysis: The number of colonies in the drug-treated plates is compared to the number in control (untreated) plates to determine the percentage of cell kill or inhibition of colony formation.
Signaling Pathways and Logical Relationships
The precise signaling pathways modulated by this compound are not well-defined. However, based on its classification as a cytotoxic agent, a logical relationship can be proposed, outlining the expected downstream consequences of its interaction with a putative molecular target.
Figure 2: Postulated cascade of events following this compound interaction.
This diagram illustrates that the binding of this compound to its yet-to-be-identified molecular target is hypothesized to disrupt a critical cellular function. This disruption leads to cellular stress, which can trigger downstream events such as the activation of programmed cell death (apoptosis) and/or arrest of the cell cycle, ultimately resulting in the observed cytotoxicity.
Conclusion and Future Directions
This compound is a diarylsulfonylurea with potent cytotoxic activity against a range of solid tumors. While quantitative data from in-vitro assays confirm its efficacy, the precise molecular mechanism of action remains an important area for future research. The identification of its direct molecular target(s) and the elucidation of the specific signaling pathways it modulates will be critical for its further development and potential clinical application. Future studies employing techniques such as affinity chromatography, proteomic analysis of drug-treated cells, and high-throughput screening for protein binding could provide the much-needed clarity on how this compound exerts its powerful antitumor effects.
References
An In-Depth Technical Guide to the Biological Target of LY-295501
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The initial query suggested an investigation into LY-295501 as a CGRP receptor antagonist. However, extensive literature review reveals no scientific evidence supporting this claim. The research overwhelmingly identifies this compound as a diarylsulfonylurea (DSU) with cytotoxic and antitumor properties. This guide will therefore focus on its established role as a cytotoxic agent.
Introduction
This compound is a potent member of the diarylsulfonylurea (DSU) class of chemical compounds, which have demonstrated significant cytotoxic activity against a broad spectrum of solid tumors in preclinical studies. This document provides a comprehensive overview of the biological activity of this compound, with a focus on its cytotoxic effects, the experimental protocols used to determine its efficacy, and the current understanding of its mechanism of action.
Quantitative Data on Cytotoxic Activity
The primary quantitative data for this compound's antitumor activity comes from studies utilizing the human tumor cloning assay. This assay assesses the ability of a compound to inhibit the formation of tumor cell colonies from fresh patient tumor samples. The results from a key study are summarized below, demonstrating a concentration-dependent and exposure time-dependent cytotoxic effect.
Table 1: Cytotoxicity of this compound in the Human Tumor Cloning Assay
| Concentration (µg/mL) | Exposure Time | Percentage of Tumors Showing Cytotoxicity (%) |
| 10 | Continuous | 38 |
| 50 | Continuous | 58 |
| 100 | Continuous | 72 |
| 10 | 1 hour | Lower than continuous |
| 50 | 1 hour | Lower than continuous |
| 100 | 1 hour | Lower than continuous |
Data sourced from Diab et al., 1999.
Experimental Protocols
A detailed understanding of the methodologies used to evaluate this compound is crucial for interpreting the data and for designing future studies.
The HTCA is a well-established in vitro method to assess the sensitivity of fresh human tumors to anticancer agents.
Principle: The assay measures the ability of individual tumor cells to proliferate and form colonies in a semi-solid medium. The reduction in the number or size of colonies in the presence of a test compound, compared to an untreated control, indicates cytotoxicity.
Methodology:
-
Tumor Sample Preparation:
-
Fresh tumor biopsies are obtained from patients under sterile conditions.
-
The tissue is mechanically minced and enzymatically digested (e.g., using collagenase and DNase) to obtain a single-cell suspension.
-
Red blood cells are lysed, and the tumor cells are washed and counted.
-
-
Drug Exposure:
-
The tumor cell suspension is plated in a semi-solid medium (e.g., soft agar) in petri dishes or multi-well plates.
-
For continuous exposure, this compound is incorporated into the agar medium at the desired concentrations (10, 50, and 100 µg/mL).
-
For short-term exposure (e.g., 1 hour), the cell suspension is incubated with the drug in liquid medium before being washed and plated in drug-free agar.
-
-
Colony Formation:
-
The plates are incubated under standard cell culture conditions (37°C, 5% CO2) for 14-21 days to allow for colony growth.
-
A colony is typically defined as a cluster of 30 or more cells.
-
-
Data Analysis:
-
Colonies are visualized, often with the aid of a tetrazolium stain (e.g., MTT) that colors viable colonies, and counted.
-
The percentage of cytotoxicity is calculated by comparing the number of colonies in the drug-treated plates to the number in the control (untreated) plates.
-
Mandatory Visualizations
Mechanism of Action and Signaling Pathways
The precise molecular target and signaling pathway through which this compound exerts its cytotoxic effects have not been definitively elucidated. However, research on the broader class of diarylsulfonylureas provides some insights into potential mechanisms.
One proposed mechanism involves the uncoupling of mitochondrial oxidative phosphorylation . Some studies have shown that certain diarylsulfonylureas can dissipate the mitochondrial membrane potential, which is crucial for ATP synthesis. However, a direct correlation between this uncoupling effect and the antitumor activity of these compounds has not been firmly established.
Another area of investigation for some sulfonylureas (though not specifically demonstrated for this compound) involves the modulation of ATP-sensitive potassium (K-ATP) channels and the induction of reactive oxygen species (ROS) , leading to apoptosis.
Given the lack of a confirmed signaling pathway for this compound, a diagram representing the hypothetical mechanism of action for diarylsulfonylureas is presented below.
Conclusion
This compound is a diarylsulfonylurea with demonstrated cytotoxic activity against a variety of solid tumors. While its precise molecular target remains to be fully characterized, the available data strongly support its potential as an antitumor agent. The human tumor cloning assay has been a valuable tool in quantifying its efficacy. Future research should focus on elucidating the specific signaling pathways involved in this compound-induced cell death to better understand its mechanism of action and to identify potential biomarkers for patient stratification. It is important to reiterate that there is no scientific basis for classifying this compound as a CGRP receptor antagonist.
An In-depth Technical Guide to the Antitumor Agent LY-295501
For Researchers, Scientists, and Drug Development Professionals
Abstract
LY-295501, also known as ILX-295501, is a diarylsulfonylurea compound that has demonstrated broad-spectrum antitumor activity in both in vitro and in vivo studies. As a cytotoxic agent, it has been investigated for its potential in treating various solid malignancies. This technical guide provides a comprehensive overview of the chemical structure, properties, pharmacology, and available experimental data for this compound, tailored for professionals in the field of cancer research and drug development.
Chemical Structure and Properties
This compound is chemically described as 1-(3,4-dichlorophenyl)-3-(2,3-dihydro-1-benzofuran-5-ylsulfonyl)urea.[1] Its structure is characterized by a central sulfonylurea core linking a dichlorinated phenyl ring and a dihydrobenzofuran moiety.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | 1-(3,4-dichlorophenyl)-3-(2,3-dihydro-1-benzofuran-5-ylsulfonyl)urea | [1] |
| Synonyms | ILX-295501 | [1] |
| Molecular Formula | C15H12Cl2N2O4S | [1] |
| Molecular Weight | 387.23 g/mol | [1] |
| SMILES String | O=C(NS(=O)(=O)c1cc2c(occ2)cc1)Nc1ccc(Cl)c(Cl)c1 | |
| Appearance | Solid | |
| Solubility | Soluble in DMSO |
Pharmacology and Mechanism of Action
This compound belongs to the class of diarylsulfonylureas (DSUs), which are recognized for their cytotoxic effects against a variety of tumor types. While the precise molecular target of this compound has not been definitively elucidated in the reviewed literature, the antitumor activity of DSUs is considered to be distinct from that of other conventional anticancer agents. The mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest.
Cytotoxic Activity
The cytotoxicity of this compound has been evaluated using the human tumor cloning assay, a soft agar colony formation assay that assesses the ability of cancer cells to proliferate and form colonies. In this assay, this compound demonstrated significant, concentration-dependent cytotoxic activity against a wide range of human solid tumors, including breast, colorectal, non-small cell lung, and ovarian carcinomas.[1] Notably, continuous exposure to the compound resulted in greater cytotoxicity compared to a shorter 1-hour exposure.[1]
Table 2: Cytotoxicity of this compound in Human Tumor Cloning Assay (Continuous Exposure) [1]
| Concentration (µg/mL) | Percentage of Tumors Showing Cytotoxicity |
| 10 | 38% |
| 50 | 58% |
| 100 | 72% |
Postulated Signaling Pathways
While specific signaling pathways for this compound are not detailed in the available literature, the general mechanisms of diarylsulfonylureas suggest potential involvement of pathways leading to programmed cell death.
Pharmacokinetics
A phase I clinical trial provided valuable insights into the pharmacokinetic profile of orally administered this compound in patients with advanced solid malignancies. The study revealed that the compound is absorbed slowly, with dose-proportional pharmacokinetics. It exhibits a relatively small apparent volume of distribution and a low apparent total body clearance rate. The terminal elimination half-life of this compound was found to be long. The dose-limiting toxicities observed were neutropenia and thrombocytopenia.
Table 3: Human Pharmacokinetic Parameters of this compound (Oral Administration)
| Parameter | Value |
| Time to Peak Plasma Concentration (Tmax) | ~6.02 hours |
| Apparent Volume of Distribution (Vd/F) | ~8.02 L |
| Apparent Total Body Clearance (CL/F) | ~0.036 L/h |
| Terminal Elimination Half-life (t1/2β) | ~150.6 hours |
Experimental Protocols
Human Tumor Cloning Assay (Soft Agar Colony Formation Assay)
This assay is a cornerstone for evaluating the in vitro cytotoxic potential of anticancer agents against primary human tumors. The following is a generalized protocol based on standard methodologies.
Objective: To determine the concentration-dependent cytotoxic effect of this compound on human tumor cells by measuring the inhibition of colony formation in a semi-solid medium.
Materials:
-
Sterile 6-well plates
-
Agarose (low melting point)
-
Complete cell culture medium appropriate for the tumor cells
-
Tumor cell suspension (prepared from fresh tumor biopsies)
-
This compound stock solution (in DMSO)
-
Phosphate-buffered saline (PBS)
-
Incubator (37°C, 5% CO2)
-
Microscope
Methodology:
-
Preparation of the Base Layer:
-
Prepare a 0.6% agarose solution in complete cell culture medium.
-
Pipette 2 mL of this solution into each well of a 6-well plate.
-
Allow the agar to solidify at room temperature in a sterile hood.
-
-
Preparation of the Cell Layer:
-
Prepare a single-cell suspension of the tumor cells.
-
Prepare a 0.3% agarose solution in complete cell culture medium.
-
Mix the tumor cell suspension with the 0.3% agarose solution to a final cell concentration of 5 x 10^3 to 1 x 10^4 cells/mL.
-
Add the desired concentrations of this compound (or vehicle control) to the cell-agarose suspension.
-
Immediately layer 1.5 mL of the cell-agarose mixture on top of the solidified base layer.
-
-
Incubation:
-
Allow the top layer to solidify at room temperature.
-
Incubate the plates at 37°C in a humidified 5% CO2 incubator for 10-21 days, or until colonies are visible in the control wells.
-
Feed the cells by adding 0.5 mL of complete medium to the top of the agar every 2-3 days.
-
-
Colony Staining and Counting:
-
After the incubation period, stain the colonies with a solution of p-iodonitrotetrazolium violet (INT) or crystal violet for visualization.
-
Count the number of colonies (typically defined as a cluster of >30 cells) in each well using a microscope.
-
-
Data Analysis:
-
Calculate the percentage of colony formation inhibition for each concentration of this compound compared to the vehicle control.
-
Plot the concentration-response curve to determine the IC50 value (the concentration of this compound that inhibits colony formation by 50%).
-
Summary and Future Directions
This compound is a diarylsulfonylurea with potent cytotoxic activity against a broad range of solid tumors. Its long half-life and oral bioavailability make it an interesting candidate for further investigation. However, a clear understanding of its molecular target and the specific signaling pathways it modulates is still lacking and represents a critical area for future research. Identifying the direct binding partners of this compound and elucidating the key molecular events that lead to its antitumor effects will be crucial for its potential clinical development and for the design of more targeted and effective second-generation compounds. Further studies are warranted to explore its efficacy in combination with other anticancer agents and to identify predictive biomarkers for patient stratification.
References
The Synthetic Pathway of LY-295501: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
LY-295501 is a diarylsulfonylurea with demonstrated antitumor activity. This document provides a comprehensive technical overview of its synthesis, detailing the probable synthetic pathway, experimental methodologies for key transformations, and relevant quantitative data. The synthesis of this compound, chemically known as 1-(3,4-dichlorophenyl)-3-(2,3-dihydro-1-benzofuran-5-ylsulfonyl)urea, involves the preparation of two key intermediates: 2,3-dihydro-1-benzofuran-5-sulfonamide and 3,4-dichlorophenyl isocyanate. These intermediates are subsequently coupled to form the final sulfonylurea product. This guide is intended to serve as a valuable resource for researchers and professionals involved in medicinal chemistry and drug development.
Overview of the Synthetic Pathway
The synthesis of this compound can be logically divided into three main stages:
-
Stage 1: Synthesis of 2,3-dihydro-1-benzofuran-5-sulfonamide. This heterocyclic sulfonamide forms one of the aryl scaffolds of the final molecule.
-
Stage 2: Synthesis of 3,4-dichlorophenyl isocyanate. This isocyanate provides the second aryl group and the reactive moiety for the urea linkage formation.
-
Stage 3: Coupling of Intermediates to form this compound. The final step involves the reaction between the sulfonamide and the isocyanate to create the characteristic sulfonylurea bridge.
The overall synthetic scheme is depicted below:
LY-295501: A Diarylsulfonylurea with Broad Antitumor Activity
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
LY-295501 (also known as ILX-295501) is a novel diarylsulfonylurea (DSU) that has demonstrated significant cytotoxic and antitumor activity across a broad spectrum of solid tumors in both preclinical and early clinical studies.[1][2][3] As a member of a class of compounds with a unique mechanism of action, this compound has been a subject of interest in the development of new cancer therapeutics. This technical guide provides a comprehensive overview of this compound, including its chemical properties, preclinical cytotoxicity, clinical pharmacokinetics, and a discussion of its potential mechanism of action. The information is intended for researchers, scientists, and drug development professionals engaged in the field of oncology.
Introduction
The diarylsulfonylureas represent a class of synthetic compounds that have shown promise as anticancer agents.[3] Their development was driven by in vivo screening in solid tumor models, a departure from the traditional focus on leukemia models.[1] This approach led to the identification of compounds with a distinct profile of oral efficacy and a mechanism of action that appears to be different from other established classes of oncolytics.[1] this compound emerged as one of the most active compounds within this class, exhibiting potent cytotoxic effects against a wide range of human tumors in vitro.[3] This guide will synthesize the available data on this compound to provide a detailed technical resource.
Chemical Properties
This compound is chemically described as 1-(3,4-dichlorophenyl)-3-(2,3-dihydro-1-benzofuran-5-ylsulfonyl)urea.[1] Its chemical structure and properties are summarized in the table below.
| Property | Value |
| Chemical Formula | C15H12Cl2N2O4S |
| Molecular Weight | 387.23 g/mol [1] |
| CAS Number | 150869-74-2[1] |
| Synonyms | ILX-295501[2] |
| Class | Diarylsulfonylurea |
Preclinical Antitumor Activity
The in vitro cytotoxic activity of this compound was extensively evaluated using the human tumor cloning assay.[3] This assay assesses the ability of a compound to inhibit the formation of colonies by tumor cells obtained from patient biopsies.
In Vitro Cytotoxicity
This compound demonstrated significant activity against a variety of common solid tumors, including breast, colorectal, non-small cell lung, and ovarian carcinomas.[3] A clear concentration-response relationship was observed, with higher concentrations of the drug leading to greater cytotoxicity.[3] The cytotoxic effects were also dependent on the duration of exposure, with continuous exposure showing greater efficacy than a one-hour exposure.[3]
The following table summarizes the cytotoxicity data from the human tumor cloning assay under continuous exposure.[3]
| Concentration (µg/mL) | Percentage of Tumors Showing Cytotoxicity |
| 10 | 38% |
| 50 | 58% |
| 100 | 72% |
Experimental Protocol: Human Tumor Cloning Assay
The following provides a generalized methodology for the human tumor cloning assay as applied to the evaluation of this compound.
-
Tumor Specimen Collection and Preparation: Fresh tumor biopsies from patients with various solid malignancies are collected under sterile conditions. The tissue is mechanically minced and then enzymatically dissociated to obtain a single-cell suspension.
-
Drug Incubation: The tumor cell suspension is exposed to varying concentrations of this compound (e.g., 10, 50, and 100 µg/mL) for different durations (e.g., 1 hour or continuous exposure). A control group with no drug exposure is also included.
-
Cell Plating: After drug exposure, the cells are washed and plated in a soft agar system. This typically involves a bottom layer of agar in a petri dish, followed by a top layer of agar containing the tumor cells.
-
Colony Formation: The plates are incubated under standard cell culture conditions (37°C, 5% CO2) for a period that allows for colony formation from surviving tumor cells (typically 14-21 days).
-
Colony Counting and Analysis: After the incubation period, the number of colonies in the drug-treated plates is counted and compared to the number of colonies in the control plates. A significant reduction in the number of colonies in the treated plates indicates cytotoxic activity.
Mandatory Visualization: Experimental Workflow of Human Tumor Cloning Assay
Caption: Workflow of the human tumor cloning assay for evaluating the cytotoxicity of this compound.
Clinical Evaluation: Phase I Study
A Phase I clinical trial was conducted to determine the maximum tolerated dose (MTD), dose-limiting toxicities (DLTs), and pharmacokinetic profile of orally administered this compound in patients with advanced solid malignancies.[4]
Study Design and Dosing
The study employed a dose-escalation design with this compound administered weekly for three weeks, followed by a one-week rest period (a 4-week cycle).[4] The starting dose was 100 mg/m², and doses were escalated to a maximum of 1800 mg/m².[4]
Pharmacokinetics
This compound exhibited a distinct pharmacokinetic profile characterized by slow absorption and a very long terminal elimination half-life.[4] The key pharmacokinetic parameters are summarized in the table below.
| Parameter | Mean Value (± SD) |
| Time to Peak Plasma Concentration (Cmax) | 6.02 hours |
| Apparent Volume of Distribution (Vss/F) | 8.02 ± 14.08 L |
| Apparent Total Body Clearance (CLt/F) | 0.036 ± 0.116 L/h |
| Terminal Elimination Half-Life (t1/2β) | 150.6 ± 80.2 hours |
The pharmacokinetic behavior of this compound was found to be dose-proportional.[4]
Safety and Tolerability
The primary dose-limiting toxicities were hematological, specifically neutropenia and thrombocytopenia.[4] These toxicities were considered unacceptable at doses exceeding 1000 mg/m², which was determined to be the MTD.[4] Notably, this compound did not induce clinically significant levels of methemoglobinemia, a toxicity observed with the first-generation DSU, sulofenur.[4]
Preliminary Efficacy
In this Phase I study, one patient with non-small cell lung carcinoma experienced a partial response.[4]
Proposed Mechanism of Action
The precise molecular mechanism of action for this compound has not been fully elucidated. However, research on other novel diarylsulfonylureas suggests a potential mode of action that distinguishes them from traditional chemotherapeutics. One of the leading hypotheses is the inhibition of tubulin polymerization.
Inhibition of Tubulin Polymerization
Some advanced diarylsulfonylurea derivatives have been shown to exert their antiproliferative effects by inhibiting tubulin polymerization. This action disrupts the formation of microtubules, which are essential components of the cytoskeleton and the mitotic spindle. Disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent induction of apoptosis. This mechanism is shared by well-known anticancer agents such as taxanes and vinca alkaloids.
Mandatory Visualization: Proposed Signaling Pathway
Caption: Proposed mechanism of action for this compound involving the inhibition of tubulin polymerization.
Conclusion
This compound is a diarylsulfonylurea with potent and broad-spectrum antitumor activity demonstrated in preclinical studies. Early clinical evaluation has established its pharmacokinetic profile and identified the maximum tolerated dose, with myelosuppression being the primary dose-limiting toxicity. While the exact molecular target remains to be definitively identified, evidence from related compounds suggests that inhibition of tubulin polymerization is a plausible mechanism of action. The favorable toxicity profile of this compound compared to first-generation diarylsulfonylureas, coupled with its preliminary antitumor activity, warrants further investigation into its therapeutic potential in various solid malignancies. Future research should focus on elucidating the specific molecular interactions of this compound and identifying predictive biomarkers to guide its clinical development.
References
In Vitro Antitumor Activity of LY-295501: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
LY-295501, a member of the diarylsulfonylurea (DSU) class of compounds, has demonstrated notable potential as a cytotoxic agent against a variety of tumor types in preclinical studies. This technical guide provides a comprehensive overview of the available in vitro data on the antitumor activity of this compound, including quantitative data, experimental methodologies, and insights into its mechanism of action.
Quantitative Data on Antitumor Activity
Table 1: Cytotoxicity of this compound in a Human Tumor Cloning Assay [1]
| Concentration (µg/mL) | Exposure Schedule | Percentage of Tumors with Significant Cytotoxicity (%) |
| 10 | Continuous | 38 |
| 50 | Continuous | 58 |
| 100 | Continuous | 72 |
| 10, 50, 100 | 1-hour | Less cytotoxic than continuous exposure at all concentrations |
This data demonstrates a clear concentration-dependent and exposure time-dependent cytotoxic effect of this compound against a panel of human solid tumors, including breast, colorectal, non-small cell lung, and ovarian carcinomas.[1]
Experimental Protocols
The following sections detail the general methodologies employed in the in vitro evaluation of diarylsulfonylurea compounds like this compound.
Human Tumor Cloning Assay
This assay provides a clinically relevant platform to assess the sensitivity of a patient's own tumor cells to various anticancer agents.
-
Tumor Sample Collection and Preparation: Fresh tumor biopsies are obtained from patients and mechanically or enzymatically dissociated into a single-cell suspension.
-
Cell Culture: The tumor cells are suspended in a semi-solid medium, typically containing agar or methylcellulose, which supports the growth of clonogenic tumor cells while inhibiting the proliferation of normal stromal cells.
-
Drug Exposure: this compound is added to the culture medium at various concentrations (e.g., 10, 50, and 100 µg/mL).[1] Both continuous and short-term (e.g., 1-hour) exposure schedules can be evaluated.[1]
-
Colony Formation and Analysis: The plates are incubated for a period that allows for the formation of tumor cell colonies. The number of colonies in the drug-treated plates is then compared to the number in untreated control plates to determine the percentage of cell growth inhibition. Significant cytotoxicity is typically defined as a greater than 50% reduction in colony formation.
General Cytotoxicity Assays (e.g., MTT Assay)
While specific data for this compound using this method is not available, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric assay for assessing cell viability.
-
Cell Seeding: Cancer cell lines are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with various concentrations of the test compound (e.g., this compound) and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT solution is added to each well and incubated to allow for the conversion of MTT into formazan crystals by metabolically active cells.
-
Solubilization and Absorbance Reading: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at a specific wavelength using a microplate reader.
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to untreated control cells. IC50 values (the concentration of drug that inhibits cell growth by 50%) are then determined from the dose-response curves.
Mechanism of Action and Signaling Pathways
The precise mechanism of action for this compound is not fully elucidated; however, research on the diarylsulfonylurea class of compounds provides insights into their potential cellular effects.
Proposed Mechanism of Action of Diarylsulfonylureas
Diarylsulfonylureas are believed to induce cancer cell death through apoptosis.[2][3] This process may be initiated by the generation of reactive oxygen species (ROS) and the disruption of mitochondrial function.[3]
Caption: Proposed mechanism of action for diarylsulfonylureas.
Experimental Workflow for In Vitro Antitumor Activity Screening
The general workflow for evaluating the in vitro antitumor activity of a compound like this compound involves a series of established assays.
Caption: General experimental workflow for in vitro evaluation.
Conclusion
This compound, a diarylsulfonylurea compound, has demonstrated significant in vitro antitumor activity against a broad range of solid tumors. The available data from human tumor cloning assays indicate a potent, concentration-dependent cytotoxic effect. While specific IC50 values and detailed signaling pathway information are limited in publicly accessible literature, the general mechanism for this class of compounds is thought to involve the induction of apoptosis, potentially through mitochondrial-mediated pathways and the generation of reactive oxygen species. Further research is warranted to fully elucidate the molecular targets and signaling cascades affected by this compound to guide its future clinical development.
References
- 1. Significant activity of a novel cytotoxic agent, LY295501, against a wide range of tumors in the human tumor cloning system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of sulfonylureas on tumor growth: a review of the literature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of Sulfonylureas on Tumor Growth: A Review of the Literature - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Profile of LY-295501: An In-Depth Technical Review
For Researchers, Scientists, and Drug Development Professionals
Introduction
LY-295501, also known as ILX-295501, is a novel diarylsulfonylurea (DSU) compound that has demonstrated significant preclinical antitumor activity across a range of solid tumors. As a member of the DSU class of cytotoxic agents, its mechanism of action and preclinical profile are of considerable interest to the oncology research and drug development community. This technical guide provides a comprehensive overview of the available preclinical data for this compound, with a focus on its in vitro cytotoxicity, mechanism of action, and available pharmacokinetic and safety data.
In Vitro Cytotoxicity
This compound has shown potent cytotoxic effects against a variety of human tumor cell lines in preclinical studies. The primary method for evaluating its in vitro efficacy has been the human tumor cloning assay.
Human Tumor Cloning Assay
The human tumor cloning assay is an in vitro method used to assess the sensitivity of fresh human tumors to various anticancer agents. This technique involves growing tumor cells in a soft agar medium to form colonies, and the effectiveness of a drug is measured by the reduction in the number of these colonies.
Experimental Protocol: Human Tumor Cloning Assay
-
Tumor Sample Preparation: Fresh tumor specimens are obtained from patients and mechanically or enzymatically dissociated into a single-cell suspension.
-
Cell Culture: A specified number of tumor cells are plated in a soft agar medium, which supports the growth of clonogenic tumor cells while inhibiting the proliferation of non-malignant stromal cells.
-
Drug Exposure: this compound is added to the culture medium at various concentrations. The exposure can be continuous or for a defined period (e.g., 1 hour).
-
Colony Formation: The plates are incubated for a period that allows for the formation of tumor cell colonies.
-
Data Analysis: The number of colonies in the drug-treated plates is compared to the number in untreated control plates to determine the percentage of cytotoxicity.
Table 1: In Vitro Cytotoxicity of this compound in Human Tumor Cloning Assay (Continuous Exposure) [1]
| Concentration (µg/mL) | Percentage of Tumors Showing Cytotoxicity |
| 10 | 38% |
| 50 | 58% |
| 100 | 72% |
A clear concentration-response relationship was observed, with higher concentrations of this compound leading to greater cytotoxicity.[1] Continuous exposure to the drug resulted in more significant cytotoxicity compared to a 1-hour exposure.[1]
Mechanism of Action
The precise molecular mechanism of action for this compound has not been fully elucidated. However, studies on the diarylsulfonylurea class of compounds suggest a potential role in disrupting mitochondrial function.
Mitochondrial Effects
Preclinical investigations into related diarylsulfonylurea compounds have indicated that they can act as uncouplers of mitochondrial oxidative phosphorylation.[2][3] This process involves the dissipation of the mitochondrial membrane potential, leading to an increase in oxygen consumption (state 4 respiration) without the production of ATP.[2][3] It is hypothesized that this uncoupling effect may contribute to the cytotoxic effects observed with these compounds, potentially by depleting cellular ATP levels.[3] However, it has also been suggested that this uncoupling action may not be the primary mechanism for the antitumor activity of diarylsulfonylureas.[2]
Caption: Proposed mechanism of action for diarylsulfonylureas.
Preclinical Pharmacokinetics
Detailed preclinical pharmacokinetic data for this compound in animal models is not extensively available in the public domain. However, a Phase I clinical trial in patients with advanced solid malignancies provides some insights into its pharmacokinetic profile in humans.
Experimental Protocol: Phase I Clinical Trial Pharmacokinetics
-
Patient Population: Patients with advanced solid malignancies were enrolled.
-
Dosing Regimen: this compound (also referred to as ILX-295501 in the study) was administered orally on a weekly basis for three weeks, followed by a one-week rest period.
-
Blood Sampling: Blood samples were collected at various time points after drug administration to determine plasma concentrations of this compound.
-
Pharmacokinetic Analysis: Non-compartmental analysis was used to determine key pharmacokinetic parameters.
Table 2: Pharmacokinetic Parameters of this compound in Humans (Phase I Clinical Trial)
| Parameter | Value |
| Absorption | |
| Time to Peak Plasma Concentration (Tmax) | ~6.02 hours |
| Distribution | |
| Apparent Volume of Distribution (Vd/F) | 8.02 ± 14.08 L |
| Elimination | |
| Apparent Total Body Clearance (CL/F) | 0.036 ± 0.116 L/h |
| Terminal Elimination Half-life (t1/2β) | ~150.6 ± 80.2 hours |
Data from a Phase I clinical trial and may not be representative of preclinical animal models.
The data from this human study suggest that this compound is absorbed slowly, has a relatively small volume of distribution, and is cleared slowly from the body, resulting in a long terminal half-life.
Preclinical Safety and Toxicology
Information regarding the preclinical safety and toxicology of this compound is limited. The primary dose-limiting toxicities observed in the Phase I clinical trial were hematological, specifically neutropenia and thrombocytopenia. Notably, clinically significant methemoglobinemia and secondary hemolytic anemia, which were observed with the first-generation DSU sulofenur, were not reported with this compound.
Summary and Future Directions
This compound is a diarylsulfonylurea with demonstrated in vitro cytotoxic activity against a broad range of human tumors. Its mechanism of action is thought to involve the disruption of mitochondrial function, although further investigation is required to fully elucidate the specific molecular targets. While detailed preclinical pharmacokinetic and toxicology data in animal models are not widely available, a Phase I clinical trial has provided initial insights into its human pharmacokinetics and safety profile.
For drug development professionals, the potent in vitro activity of this compound warrants further investigation. Future preclinical studies should focus on:
-
In vivo efficacy studies: Evaluating the antitumor activity of this compound in various xenograft and patient-derived xenograft (PDX) models to establish a clear dose-response relationship and identify sensitive tumor types.
-
Detailed mechanistic studies: Utilizing techniques such as cell cycle analysis and apoptosis assays to better understand the cellular consequences of this compound treatment.
-
Comprehensive preclinical pharmacokinetics: Characterizing the absorption, distribution, metabolism, and excretion (ADME) profile of this compound in relevant animal species to support further clinical development.
-
In-depth toxicology studies: Conducting thorough safety pharmacology and repeat-dose toxicology studies in animals to fully characterize the safety profile of the compound.
By addressing these key areas, a more complete understanding of the preclinical profile of this compound can be achieved, paving the way for its potential advancement as a novel anticancer agent.
Caption: A typical preclinical drug development workflow.
References
- 1. Novel agents effective against solid tumors: the diarylsulfonylureas. Synthesis, activities, and analysis of quantitative structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of diarylsulfonylurea antitumor agents on the function of mitochondria isolated from rat liver and GC3/c1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of antitumor diarylsulfonylureas on in vivo and in vitro mitochondrial structure and functions - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Pharmacokinetics and Pharmacodynamics of LY-295501
For Researchers, Scientists, and Drug Development Professionals
Introduction
LY-295501, also known as ILX-295501, is a novel diarylsulfonylurea (DSU) compound that has demonstrated significant antitumor activity in both preclinical and early clinical settings. As a member of this distinct class of cytotoxic agents, this compound has been investigated for its potential in treating various solid malignancies. This technical guide provides a comprehensive overview of the pharmacokinetics (PK) and pharmacodynamics (PD) of this compound, with a focus on quantitative data, experimental methodologies, and the underlying molecular mechanisms of action.
Pharmacokinetics
The pharmacokinetic profile of this compound has been characterized in a Phase I clinical trial involving patients with advanced solid malignancies. The study revealed key parameters governing its absorption, distribution, metabolism, and excretion (ADME).
Data Presentation: Pharmacokinetic Parameters of this compound in Humans
| Parameter | Value (Mean ± SD) | Unit | Description |
| Time to Peak Plasma Concentration (Tmax) | 6.02 | hours | Time to reach the maximum observed plasma concentration following oral administration.[1] |
| Peak Plasma Concentration (Cmax) | Dose-proportional | ng/mL | The maximum observed plasma concentration of the drug. |
| Apparent Volume of Distribution at Steady State (Vss/F) | 8.02 ± 14.08 | Liters | A theoretical volume that the total amount of administered drug would have to occupy to provide the same concentration as it is in blood plasma. |
| Apparent Total Body Clearance (CLt/F) | 0.036 ± 0.116 | Liters/hour | The rate at which the drug is cleared from the body.[1] |
| Initial Drug Distribution Half-life (t1/2α) | 2.1 ± 7.0 | minutes | The half-life of the initial rapid phase of drug distribution. |
| Terminal Elimination Half-life (t1/2β) | 150.6 ± 80.2 | hours | The half-life of the terminal, slower phase of drug elimination.[1] |
Experimental Protocols
Phase I Clinical Trial and Pharmacokinetic Analysis
A Phase I dose-escalation study was conducted to determine the maximum tolerated dose (MTD), safety, and pharmacokinetic profile of orally administered this compound in patients with advanced solid malignancies.
-
Study Design: Patients received this compound weekly for three weeks, followed by a one-week rest period (a 4-week cycle). Doses were escalated in cohorts of patients.
-
Patient Population: The study enrolled 49 patients with various advanced solid tumors.
-
Dosing Regimens: Initial doses ranged from 100 to 1800 mg/m². The MTD was determined to be 1000 mg/m².
-
Pharmacokinetic Sampling: Blood samples were collected at predetermined time points after drug administration to measure plasma concentrations of this compound.
-
Analytical Method: A validated high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS) method was likely used for the quantification of this compound in plasma samples, a standard practice for such clinical trials.
Experimental Workflow: Phase I Clinical Trial
References
The Discovery and Development of LY-295501: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
LY-295501, also known as ILX-295501, is a novel diarylsulfonylurea (DSU) that has demonstrated significant cytotoxic activity against a broad spectrum of solid tumors.[1] This technical guide provides a comprehensive overview of the discovery and development of this compound, with a focus on its preclinical and early clinical evaluation. The information is intended for researchers, scientists, and professionals involved in drug development.
Chemical and Physical Properties
This compound is a sulfonylurea compound with the chemical name N-(5-(2,3-dihydrobenzofuryl)sulfonyl)-N'-(3,4-dichlorophenyl)urea. Its chemical formula is C15H12Cl2N2O4S, and it has a molecular weight of 387.23 g/mol .
Preclinical Development
In Vitro Cytotoxicity: Human Tumor Cloning Assay
A key preclinical study evaluated the cytotoxicity of this compound using the human tumor cloning assay against a variety of common solid tumors, including breast, colorectal, non-small cell lung, and ovarian carcinomas.[1] This assay assesses the ability of a drug to inhibit the formation of tumor cell colonies in a soft agar medium.
The human tumor cloning assay, a well-established method for assessing the in vitro chemosensitivity of primary human tumors, was a pivotal component of the preclinical evaluation of this compound. The following is a generalized protocol based on standard methodologies:
-
Tumor Sample Preparation: Fresh tumor specimens are obtained sterilely and mechanically minced into small fragments. These fragments are then enzymatically dissociated into a single-cell suspension using a cocktail of enzymes such as collagenase and DNase.
-
Cell Culture: The tumor cell suspension is cultured in a two-layer soft agar system. The bottom layer consists of a nutrient-rich medium mixed with agar to form a solid base. The top layer contains the tumor cells suspended in a similar agar-medium mixture.
-
Drug Exposure: this compound is added to the top layer at various concentrations. The experiments with this compound involved concentrations of 10, 50, and 100 µg/ml, with both 1-hour and continuous exposure schedules.[1]
-
Incubation: The culture plates are incubated under standard cell culture conditions (37°C, 5% CO2) for 14 to 21 days to allow for tumor colony formation.
-
Colony Counting: After the incubation period, the number of colonies (typically defined as clusters of 30 or more cells) is counted using an inverted microscope.
-
Data Analysis: The percentage of survival of the tumor-forming units is calculated by comparing the number of colonies in the drug-treated plates to the number in the control (untreated) plates. A significant reduction in colony formation indicates cytotoxic activity.
This compound demonstrated significant antitumor activity against all tested tumor types.[1] A clear concentration-response relationship was observed, with higher concentrations leading to greater cytotoxicity.[1] Continuous exposure to the drug was more effective than a 1-hour exposure at all tested concentrations.[1]
| Concentration (µg/ml) | Exposure Schedule | Percentage of Tumors with Cytotoxicity |
| 10 | Continuous | 38% |
| 50 | Continuous | 58% |
| 100 | Continuous | 72% |
Clinical Development
Phase I Clinical Trial
A Phase I study was conducted to determine the maximum tolerated dose (MTD), pharmacokinetic profile, and preliminary antitumor activity of orally administered ILX-295501 in patients with advanced solid malignancies. The drug was administered weekly for three weeks, followed by a one-week rest period.
Pharmacokinetic studies revealed that ILX-295501 is absorbed slowly, with peak plasma concentrations (Cmax) reached approximately 6.02 hours after oral administration.[[“]] The drug exhibited dose-proportional pharmacokinetics.[[“]] It has a small apparent volume of distribution at a steady state and a low apparent total body clearance rate.[[“]] The terminal elimination half-life was long, averaging 150.6 hours.[[“]]
| Pharmacokinetic Parameter | Value (Mean ± SD) |
| Time to Peak Plasma Concentration (Cmax) | 6.02 h |
| Apparent Volume of Distribution at Steady State (Vss/F) | 8.02 ± 14.08 L |
| Apparent Total Body Clearance (CLt/F) | 0.036 ± 0.116 L/h |
| Terminal Elimination Half-Life (t1/2β) | 150.6 ± 80.2 h |
The MTD was determined to be 1000 mg/m²/day for both minimally and heavily pretreated patients.[[“]] The primary dose-limiting toxicities were neutropenia and thrombocytopenia.[[“]] Preliminary evidence of antitumor activity was observed, including a partial response in a patient with non-small cell lung carcinoma.[[“]]
Mechanism of Action
The precise molecular mechanism of action for the antitumor activity of diarylsulfonylureas like this compound is not fully elucidated. However, preclinical studies on related compounds suggest that their cytotoxic effects may be mediated through the induction of apoptosis. Some evidence points to the involvement of reactive oxygen species (ROS) production, which can lead to mitochondrial dysfunction and trigger programmed cell death.
Proposed Signaling Pathway for Diarylsulfonylurea-Induced Cytotoxicity
Summary of Drug Development Pathway
The development of this compound followed a conventional path from preclinical evaluation to early-phase clinical trials.
Conclusion
This compound is a diarylsulfonylurea with potent in vitro cytotoxic activity against a range of solid tumors. Early clinical evaluation demonstrated a manageable safety profile and preliminary signs of antitumor efficacy. The long half-life and oral bioavailability of this compound make it an interesting candidate for further investigation. Future research should focus on elucidating its precise mechanism of action and exploring its efficacy in specific cancer types, potentially in combination with other therapeutic agents.
References
Methodological & Application
Application Notes and Protocols for In Vitro Cytotoxicity Assessment of LY-295501
These application notes provide a detailed protocol for determining the in vitro cytotoxicity of LY-295501, a diarylsulfonylurea compound with potential antitumor activity.[1] The described protocol is based on the widely used MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a reliable and established colorimetric method for assessing cell metabolic activity as an indicator of cell viability.[2][3]
Introduction
This compound is a member of the diarylsulfonylurea (DSU) class of cytotoxic agents, which has demonstrated significant antitumor activity against a variety of solid tumors in preclinical studies.[4] Evaluating the cytotoxic potential of compounds like this compound is a critical step in drug development. In vitro cytotoxicity assays are essential for determining the concentration-dependent effects of a compound on cancer cell lines. The MTT assay is a standard method for this purpose, based on the principle that metabolically active cells can reduce the yellow tetrazolium salt MTT to a purple formazan product.[5][2][6] The amount of formazan produced is directly proportional to the number of viable cells.[7]
While the precise mechanism of action for this compound is not fully elucidated, it is known to be a potent cytotoxic agent.[4] This protocol provides a robust framework for quantifying its cytotoxic effects.
Experimental Protocols
1. Materials and Reagents
-
Cell Lines: Appropriate human cancer cell lines (e.g., breast, colorectal, non-small cell lung, ovarian carcinomas).[4]
-
This compound: Stock solution prepared in a suitable solvent like DMSO.[8]
-
Culture Medium: Recommended medium for the chosen cell line, supplemented with fetal bovine serum (FBS) and antibiotics.
-
MTT Reagent: 5 mg/mL solution of MTT in sterile phosphate-buffered saline (PBS).[2][6]
-
Solubilization Solution: A solution to dissolve the formazan crystals, such as 10% SDS in 0.01 M HCl or acidified isopropanol.[5]
-
96-well plates: Sterile, flat-bottomed plates for cell culture.
-
CO2 Incubator: Humidified incubator at 37°C with 5% CO2.
-
Microplate Reader: Capable of measuring absorbance at 570 nm.[6]
-
Phosphate-Buffered Saline (PBS): Sterile.
-
Trypsin-EDTA: For detaching adherent cells.
-
Dimethyl Sulfoxide (DMSO): As a vehicle control.
2. Cell Culture and Seeding
-
Culture the selected cancer cell lines in their recommended growth medium in a 37°C, 5% CO2 incubator.
-
Harvest cells during their exponential growth phase using trypsin-EDTA for adherent cells or by centrifugation for suspension cells.
-
Perform a cell count using a hemocytometer or an automated cell counter and assess viability (e.g., via trypan blue exclusion).
-
Seed the cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).
-
Incubate the plates for 24 hours to allow the cells to attach and resume growth.
3. Compound Treatment
-
Prepare a series of dilutions of this compound in culture medium from the stock solution. A typical concentration range to test could be based on previous findings, such as 10 µg/ml, 50 µg/ml, and 100 µg/ml.[4]
-
After the 24-hour incubation, carefully remove the medium from the wells.
-
Add 100 µL of the medium containing the different concentrations of this compound to the respective wells.
-
Include control wells:
-
Vehicle Control: Cells treated with medium containing the same concentration of DMSO as the highest concentration of this compound.
-
Untreated Control: Cells in culture medium only.
-
Blank Control: Medium only (no cells) to measure background absorbance.
-
-
Incubate the plates for the desired exposure time (e.g., continuous exposure for 48 or 72 hours).[4]
4. MTT Assay
-
Following the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.[5]
-
Incubate the plate for 3-4 hours at 37°C in the CO2 incubator. During this time, viable cells will convert the MTT into formazan crystals.[2]
-
After the incubation, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[5][7]
-
Gently mix the contents of the wells on an orbital shaker for 15 minutes to ensure complete solubilization of the formazan.[6]
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[6]
5. Data Analysis
-
Subtract the average absorbance of the blank wells from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each treatment concentration using the following formula:
% Cell Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control Cells) x 100
-
Plot the percentage of cell viability against the concentration of this compound to generate a dose-response curve.
-
Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, from the dose-response curve.
Data Presentation
The quantitative data from the cytotoxicity assay should be summarized in a table for clear comparison.
| Cell Line | This compound Concentration (µg/mL) | Mean Absorbance (570 nm) | Standard Deviation | % Cell Viability |
| Example Cell Line A | 0 (Untreated) | 1.250 | 0.085 | 100% |
| 0 (Vehicle) | 1.245 | 0.091 | 99.6% | |
| 10 | 0.850 | 0.062 | 68.0% | |
| 50 | 0.420 | 0.035 | 33.6% | |
| 100 | 0.150 | 0.021 | 12.0% | |
| Example Cell Line B | 0 (Untreated) | 1.180 | 0.079 | 100% |
| 0 (Vehicle) | 1.175 | 0.083 | 99.6% | |
| 10 | 0.790 | 0.055 | 66.9% | |
| 50 | 0.380 | 0.041 | 32.2% | |
| 100 | 0.130 | 0.018 | 11.0% |
Visualizations
Caption: Workflow for this compound in vitro cytotoxicity assay.
Caption: The underlying principle of the MTT cytotoxicity assay.
References
- 1. medkoo.com [medkoo.com]
- 2. broadpharm.com [broadpharm.com]
- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. Significant activity of a novel cytotoxic agent, LY295501, against a wide range of tumors in the human tumor cloning system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. merckmillipore.com [merckmillipore.com]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. This compound | TargetMol [targetmol.com]
Application Notes and Protocols: Preparation of LY-295501 Stock Solution in DMSO
For Researchers, Scientists, and Drug Development Professionals
Introduction
LY-295501, also known as ILX-295501, is a diarylsulfonylurea compound that has demonstrated potential antitumor activity in vitro and in vivo. Proper preparation of stock solutions is critical for accurate and reproducible experimental results. Dimethyl sulfoxide (DMSO) is a common solvent for dissolving many organic compounds, including small molecule inhibitors like this compound, for use in biological assays.[1][2] This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions using DMSO.
Physicochemical Properties and Solubility
A summary of the key quantitative data for this compound is presented in the table below.
| Property | Value | Source |
| Molecular Weight | 387.23 g/mol | [3] |
| Chemical Formula | C₁₅H₁₂Cl₂N₂O₄S | [3] |
| CAS Number | 150869-74-2 | [3] |
| Solubility in DMSO | 45 mg/mL (116.21 mM) | [4] |
| Appearance | To be determined (often a powder) | [3] |
| Purity | >98% (or refer to Certificate of Analysis) | [3] |
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. This concentration is a common starting point for subsequent dilutions to working concentrations for various assays.
Materials:
-
This compound powder
-
Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile, filtered pipette tips
Procedure:
-
Pre-handling Preparation:
-
Bring the vial of this compound powder to room temperature before opening to prevent condensation of moisture.
-
It is recommended to briefly centrifuge the vial to ensure all the powder is at the bottom.[5]
-
-
Weighing the Compound:
-
Tare a sterile microcentrifuge tube on a calibrated analytical balance.
-
Carefully weigh the desired amount of this compound powder into the tube. For example, to prepare 1 mL of a 10 mM stock solution, you would weigh out 3.8723 mg of this compound.
-
Calculation: Mass (mg) = Desired Concentration (mM) * Volume (L) * Molecular Weight ( g/mol )
-
Mass (mg) = 10 mM * 0.001 L * 387.23 g/mol = 3.8723 mg
-
-
-
Dissolving the Compound:
-
Add the calculated volume of DMSO to the microcentrifuge tube containing the this compound powder. For the example above, add 1 mL of DMSO.
-
Cap the tube securely.
-
Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) or sonication can be used to aid dissolution if necessary.[4][5]
-
-
Storage of Stock Solution:
-
For short-term storage (days to weeks), store the stock solution at 0-4°C in a dry, dark environment.[3]
-
For long-term storage (months to years), aliquot the stock solution into smaller, single-use volumes in amber vials and store at -20°C or -80°C.[3][5] This helps to avoid repeated freeze-thaw cycles which can degrade the compound.
-
Workflow for Preparing this compound Stock Solution
Caption: Workflow for the preparation of this compound stock solution in DMSO.
Handling and Dilution of Stock Solutions
When preparing working solutions from the DMSO stock, it is important to avoid precipitation of the compound in aqueous media.
-
Serial Dilution in DMSO: If a series of concentrations is needed, perform the initial serial dilutions in DMSO.
-
Addition to Aqueous Media: To prepare a final working solution in an aqueous buffer or cell culture medium, add the diluted DMSO stock solution to the aqueous medium slowly while mixing. The final concentration of DMSO in the assay should be kept low, typically below 0.5%, to avoid solvent-induced artifacts.[6] Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
Signaling Pathway Context
This compound is described as a diarylsulfonylurea with broad antitumor activity.[7][8] While the precise molecular targets and signaling pathways affected by this compound are not definitively established in the provided information, many antitumor agents function by inducing apoptosis (programmed cell death). The diagram below illustrates a generalized apoptosis signaling pathway that is a common target for such compounds.
Caption: Generalized signaling pathway for an antitumor agent inducing apoptosis.
Disclaimer: This document is intended for research use only. Please refer to the manufacturer's safety data sheet (SDS) for detailed safety and handling information. Always wear appropriate personal protective equipment (PPE) when handling chemical compounds.
References
- 1. Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 3. medkoo.com [medkoo.com]
- 4. This compound | TargetMol [targetmol.com]
- 5. file.selleckchem.com [file.selleckchem.com]
- 6. medchemexpress.cn [medchemexpress.cn]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Significant activity of a novel cytotoxic agent, LY295501, against a wide range of tumors in the human tumor cloning system - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vivo Administration of a Representative Small Molecule CGRP Receptor Antagonist in Mouse Models
Disclaimer: Extensive searches of publicly available scientific literature and patent databases did not yield specific in vivo dosage information for LY-295501 in mouse models. The following application notes and protocols are based on general principles for the in vivo use of small molecule Calcitonin Gene-Related Peptide (CGRP) receptor antagonists in mice and should be adapted based on compound-specific characteristics determined through empirical dose-finding studies.
Introduction
This compound is a diarylsulfonylurea compound that has been investigated for its antitumor activity.[1][2] While its primary development was focused on oncology, compounds targeting the CGRP signaling pathway are of significant interest for other indications, such as migraine and other pain disorders.[3] CGRP is a neuropeptide that plays a crucial role in pain transmission and neurogenic inflammation.[4] This document provides a generalized framework for the in vivo evaluation of a small molecule CGRP receptor antagonist, using this compound as a representative compound, in mouse models.
Quantitative Data Summary
The following table represents a hypothetical dosage regimen for an efficacy study of a novel small molecule CGRP receptor antagonist in a mouse model. Note: These values are illustrative and must be determined for this compound through a Maximum Tolerated Dose (MTD) study.
| Parameter | Vehicle Control | Low Dose | Mid Dose | High Dose |
| Compound | Vehicle Only | CGRP Antagonist | CGRP Antagonist | CGRP Antagonist |
| Dosage (mg/kg) | 0 | 10 | 30 | 100 |
| Route of Admin. | Oral (p.o.) | Oral (p.o.) | Oral (p.o.) | Oral (p.o.) |
| Dosing Volume (mL/kg) | 10 | 10 | 10 | 10 |
| Frequency | Once Daily | Once Daily | Once Daily | Once Daily |
| Vehicle | 0.5% Methylcellulose in Water | 0.5% Methylcellulose in Water | 0.5% Methylcellulose in Water | 0.5% Methylcellulose in Water |
Experimental Protocols
Maximum Tolerated Dose (MTD) Study
Objective: To determine the highest dose of the CGRP receptor antagonist that can be administered to mice without causing significant toxicity.
Materials:
-
CGRP Receptor Antagonist (e.g., this compound)
-
Vehicle (e.g., 0.5% Methylcellulose in sterile water)
-
8-10 week old C57BL/6 mice (or other appropriate strain)
-
Oral gavage needles
-
Analytical balance
-
Syringes
Protocol:
-
Prepare a stock solution of the CGRP receptor antagonist in the chosen vehicle.
-
Acclimate mice for at least one week prior to the start of the study.
-
Divide mice into groups of 3-5 per dose level.
-
Administer a single dose of the compound at escalating concentrations (e.g., 10, 30, 100, 300, 1000 mg/kg) via oral gavage. Include a vehicle control group.
-
Monitor mice for clinical signs of toxicity (e.g., weight loss, changes in behavior, ruffled fur, lethargy) at regular intervals (e.g., 1, 4, 24, and 48 hours post-dose) and then daily for 14 days.
-
Record body weight daily for the duration of the study.
-
The MTD is defined as the highest dose that does not cause greater than 20% weight loss or significant clinical signs of toxicity.
In Vivo Efficacy Study in a Mouse Model of Capsaicin-Induced Dermal Vasodilation
Objective: To evaluate the ability of a CGRP receptor antagonist to inhibit CGRP-mediated vasodilation in vivo.
Materials:
-
CGRP Receptor Antagonist
-
Vehicle
-
Capsaicin solution (0.1% in 70% ethanol)
-
8-10 week old C57BL/6 mice
-
Laser Doppler Flowmeter
-
Anesthesia (e.g., isoflurane)
-
Oral gavage needles
Protocol:
-
Prepare dosing solutions of the CGRP receptor antagonist in the vehicle at the desired concentrations (determined from the MTD study).
-
Acclimate mice and divide them into treatment groups (vehicle, low dose, mid dose, high dose).
-
Administer the CGRP receptor antagonist or vehicle via oral gavage at a predetermined time before the capsaicin challenge (e.g., 60 minutes).
-
Anesthetize the mice.
-
Establish a baseline blood flow measurement on the dorsal side of the ear using a Laser Doppler Flowmeter.
-
Topically apply a small volume (e.g., 10 µL) of capsaicin solution to the ear to induce CGRP release and subsequent vasodilation.
-
Measure blood flow continuously for a set period (e.g., 30 minutes).
-
Calculate the area under the curve (AUC) for the change in blood flow from baseline for each mouse.
-
Compare the AUC between the different treatment groups to determine the efficacy of the CGRP receptor antagonist in blocking capsaicin-induced vasodilation.
Visualizations
CGRP Signaling Pathway
Caption: CGRP signaling pathway and the antagonistic action of this compound.
Experimental Workflow for In Vivo Efficacy Study
Caption: Workflow for the in vivo capsaicin-induced dermal vasodilation model.
References
Application Notes and Protocols for LY-295501 Treatment in Sensitive Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
LY-295501 is a diarylsulfonylurea (DSU) compound that has demonstrated significant in vitro and in vivo antitumor activity against a broad spectrum of solid tumors. As a member of this novel class of cytotoxic agents, this compound presents a promising avenue for cancer research and therapeutic development. These application notes provide a comprehensive overview of cell lines sensitive to this compound, detailed protocols for assessing its efficacy, and an exploration of its mechanism of action.
Sensitive Cell Lines and Cytotoxicity
This compound has shown cytotoxic effects against a variety of cancer cell lines, with its efficacy being dependent on both the concentration and the duration of exposure. Continuous exposure to the compound has been found to be more effective than shorter-term treatments.
A key study utilizing a human tumor cloning assay demonstrated the broad-spectrum activity of this compound. The majority of common solid tumors, including breast, colorectal, non-small cell lung, and ovarian carcinomas, exhibited sensitivity to the compound.[1] A clear concentration-response relationship was observed, with higher concentrations of this compound leading to greater cytotoxicity.
Table 1: Cytotoxicity of this compound in Human Tumors (Continuous Exposure) [1]
| Concentration (µg/mL) | Percentage of Tumors Showing Cytotoxicity |
| 10 | 38% |
| 50 | 58% |
| 100 | 72% |
Mechanism of Action
The antitumor activity of diarylsulfonylureas, including this compound, is linked to their ability to act as uncouplers of mitochondrial oxidative phosphorylation. This disruption of mitochondrial function is a key aspect of their cytotoxic effect.
Signaling Pathway
The proposed mechanism involves the dissipation of the mitochondrial membrane potential, which is crucial for ATP synthesis. By disrupting this potential, this compound interferes with the primary energy production pathway of the cell, leading to cellular stress and, ultimately, apoptosis.
Caption: Proposed mechanism of action for this compound.
Experimental Protocols
The following are detailed protocols for key experiments to assess the sensitivity of cancer cell lines to this compound.
Cell Viability Assay (MTT Assay)
This protocol is used to determine the concentration of this compound that inhibits the growth of cancer cells by 50% (IC50).
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the medium from the wells and add 100 µL of the diluted drug solutions. Include a vehicle control (medium with DMSO, concentration not exceeding 0.1%).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the drug concentration to determine the IC50 value.
Caption: Workflow for the MTT cell viability assay.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentrations for the appropriate time.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.
-
Viable cells: Annexin V-FITC negative and PI negative.
-
Early apoptotic cells: Annexin V-FITC positive and PI negative.
-
Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.
References
Application Notes and Protocols for HPLC Analysis of LY-295501
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed application note and protocol for the quantitative analysis of LY-295501, a diarylsulfonylurea derivative, using High-Performance Liquid Chromatography (HPLC) with UV detection. The described method is based on established principles of reversed-phase chromatography and is suitable for the determination of this compound in research and quality control settings. This guide includes a proposed analytical method, protocols for sample and standard preparation, system suitability criteria, and method validation parameters. Additionally, it features diagrams illustrating the experimental workflow and the signaling pathway relevant to CGRP receptor antagonists like this compound.
Introduction
This compound is a diarylsulfonylurea compound that has been investigated for its potential therapeutic activities. Accurate and reliable analytical methods are crucial for the quantification of this compound in various matrices during drug development and research. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of pharmaceutical compounds. This application note details a proposed reversed-phase HPLC (RP-HPLC) method for the analysis of this compound.
Proposed HPLC Analytical Method
The following HPLC method is proposed for the analysis of this compound. This method is based on a previously published validated assay for this compound in human plasma and incorporates common practices for the analysis of small molecule drugs.[1]
Table 1: Proposed Chromatographic Conditions
| Parameter | Recommended Setting |
| HPLC System | Agilent 1260 Infinity II LC System or equivalent |
| Column | Waters Novapak C18, 3.9 x 150 mm, 4 µm |
| Mobile Phase | Acetonitrile : 25 mM Potassium Phosphate Buffer (pH 3.5) (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30 °C |
| Detector | UV-Vis Detector |
| Detection Wavelength | 260 nm |
| Run Time | Approximately 10 minutes |
Experimental Protocols
Reagents and Materials
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Potassium dihydrogen phosphate (KH₂PO₄) (analytical grade)
-
Orthophosphoric acid (analytical grade)
-
Water (HPLC grade)
-
Methanol (HPLC grade)
Preparation of Solutions
3.2.1. 25 mM Potassium Phosphate Buffer (pH 3.5)
-
Dissolve 3.4 g of KH₂PO₄ in 1000 mL of HPLC grade water.
-
Adjust the pH to 3.5 with orthophosphoric acid.
-
Filter the buffer solution through a 0.45 µm membrane filter.
3.2.2. Mobile Phase Preparation
-
Mix 600 mL of acetonitrile with 400 mL of 25 mM Potassium Phosphate Buffer (pH 3.5).
-
Degas the mobile phase by sonication for 15 minutes or by using an online degasser.
3.2.3. Standard Stock Solution (100 µg/mL)
-
Accurately weigh 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask.
-
Dissolve and dilute to volume with methanol. This is the standard stock solution.
3.2.4. Working Standard Solutions
Prepare a series of working standard solutions by diluting the standard stock solution with the mobile phase to obtain concentrations in the desired linear range (e.g., 1, 5, 10, 25, 50, and 100 µg/mL).
Sample Preparation
For Drug Substance:
-
Accurately weigh an appropriate amount of the this compound drug substance.
-
Dissolve it in methanol to obtain a stock solution.
-
Dilute the stock solution with the mobile phase to a concentration within the calibration range.
For Plasma Samples (based on protein precipitation): [1]
-
To 0.25 mL of human plasma, add a known amount of an internal standard (e.g., a structural analog like LY186641).[1]
-
Add 0.75 mL of acetonitrile to precipitate the plasma proteins.[1]
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue with a known volume of the mobile phase.[1]
Method Validation Parameters
The proposed analytical method should be validated according to ICH guidelines. The following parameters should be assessed:
Table 2: System Suitability and Method Validation Parameters
| Parameter | Acceptance Criteria |
| System Suitability | |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | ≥ 2000 |
| % RSD of Peak Area (n=6) | ≤ 2.0% |
| Linearity | |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Precision | |
| Repeatability (% RSD) | ≤ 2.0% |
| Intermediate Precision (% RSD) | ≤ 2.0% |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Limit of Detection (LOD) | To be determined experimentally |
| Limit of Quantitation (LOQ) | To be determined experimentally |
| Specificity | No interference from blank and placebo at the retention time of this compound |
A previously validated method for this compound in human plasma demonstrated a linear dynamic range of 5 to 400 µg/mL.[1] The inter-day precision (%RSD) ranged from 2.4% to 4.7%, and the accuracy (%RE) was between -4.9% and 1.4%.[1]
Visualizations
Experimental Workflow
References
Application Notes and Protocols: Utilizing LY-295501 in Combination Chemotherapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
LY-295501, also known as ILX-295501, is a novel diarylsulfonylurea (DSU) compound that has demonstrated antitumor activity across a range of solid tumors.[1][2] As a cytotoxic agent, its potential for synergistic or additive effects when combined with other standard-of-care chemotherapy agents is an area of significant research interest. This document aims to provide a comprehensive overview of the available data and theoretical frameworks for using this compound in combination therapies, though it is important to note that specific preclinical and clinical data on its combination with other agents are limited in publicly available literature.
While direct experimental data on combinations of this compound with other chemotherapies are scarce, this document will provide available information on this compound as a single agent and draw parallels from related compounds to guide future research.
This compound: Single-Agent Activity
Preclinical studies have established the single-agent efficacy of this compound. In a study evaluating its activity against a panel of eight colon adenocarcinoma xenografts, this compound demonstrated a spectrum of activity similar to the first-generation DSU, sulofenur.[1] The maximum tolerated dose (MTD) for this compound in this model was determined to be 200 mg/kg/dose administered twice daily by oral gavage, 5 days a week for two or three consecutive weeks.[1]
A phase I clinical trial of ILX-295501 administered orally on a weekly for 3 weeks every 4-week schedule established a maximum tolerated dose of 1000 mg/m²/day for both minimally and heavily pretreated patients. The dose-limiting toxicities were primarily neutropenia and thrombocytopenia.[3]
Theoretical Framework for Combination Therapy
The rationale for combining this compound with other chemotherapeutic agents stems from the potential for synergistic interactions, overcoming drug resistance, and targeting different aspects of tumor biology. The diarylsulfonylurea class of compounds has been noted for its potential in combination with radiotherapy, suggesting a possible role in sensitizing cancer cells to other DNA-damaging agents.[4]
Potential Combination Agents
While specific data for this compound is lacking, research on related sulfonylureas suggests potential synergistic effects with agents like doxorubicin.[5] Based on common cancer treatment regimens and mechanisms of action, logical combination partners for this compound could include:
-
Taxanes (e.g., Paclitaxel): These agents stabilize microtubules and arrest cells in the G2/M phase of the cell cycle. Combining a cytotoxic agent like this compound could target cells that escape mitotic arrest.
-
Antimetabolites (e.g., Gemcitabine): These drugs interfere with DNA and RNA synthesis. A combination with this compound could provide a multi-pronged attack on cellular replication.
-
Anthracyclines (e.g., Doxorubicin): These are topoisomerase II inhibitors that intercalate into DNA. The potential for synergy with sulfonylurea-related compounds makes this an interesting avenue for investigation.[5]
Experimental Protocols (Hypothetical)
Given the absence of specific published protocols for this compound combination studies, the following are generalized protocols that could be adapted for in vitro and in vivo investigations.
In Vitro Synergy Assessment
Objective: To determine the cytotoxic effects of this compound in combination with another chemotherapy agent (e.g., paclitaxel, gemcitabine, or doxorubicin) on a panel of cancer cell lines.
Methodology:
-
Cell Culture: Culture selected cancer cell lines (e.g., breast, colon, pancreatic) in appropriate media and conditions.
-
Drug Preparation: Prepare stock solutions of this compound and the combination agent in a suitable solvent (e.g., DMSO).
-
Cytotoxicity Assay (MTT or CellTiter-Glo):
-
Seed cells in 96-well plates and allow them to adhere overnight.
-
Treat cells with a range of concentrations of this compound alone, the combination agent alone, and the two drugs in combination at various fixed ratios.
-
Incubate for a predetermined period (e.g., 72 hours).
-
Assess cell viability using MTT or a luminescent-based assay.
-
-
Data Analysis:
-
Calculate the IC50 (half-maximal inhibitory concentration) for each drug alone.
-
Use software such as CompuSyn to calculate the Combination Index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
-
In Vivo Tumor Xenograft Study
Objective: To evaluate the in vivo efficacy of this compound in combination with another chemotherapy agent in a mouse xenograft model.
Methodology:
-
Animal Model: Utilize immunodeficient mice (e.g., nude or SCID).
-
Tumor Implantation: Subcutaneously implant cancer cells into the flanks of the mice.
-
Tumor Growth Monitoring: Monitor tumor growth until tumors reach a specified size (e.g., 100-200 mm³).
-
Treatment Groups: Randomize mice into the following groups:
-
Vehicle control
-
This compound alone
-
Combination agent alone
-
This compound + combination agent
-
-
Drug Administration: Administer drugs according to a predetermined schedule and dosage. For this compound, a starting point could be based on the MTD established in previous xenograft studies (e.g., 200 mg/kg, p.o., twice daily, 5 days/week).[1] Dosing for the combination agent should be based on established protocols.
-
Efficacy Endpoints:
-
Measure tumor volume regularly.
-
Monitor animal body weight as an indicator of toxicity.
-
At the end of the study, excise tumors for weight measurement and further analysis (e.g., immunohistochemistry).
-
-
Data Analysis: Compare tumor growth inhibition between the treatment groups.
Signaling Pathways and Workflow Diagrams
As no specific signaling pathways for this compound in combination have been elucidated, the following diagrams represent a hypothetical experimental workflow for screening and a general representation of how two cytotoxic agents might converge on cancer cell death.
Caption: A generalized workflow for preclinical evaluation of a combination chemotherapy.
Caption: A simplified diagram illustrating the potential for two distinct cytotoxic agents to induce apoptosis.
Conclusion and Future Directions
This compound is a promising antitumor agent, but its full potential in combination chemotherapy regimens remains to be explored. The lack of published data on specific combinations highlights a critical area for future research. The protocols and theoretical frameworks provided here offer a starting point for investigators to design and conduct studies aimed at elucidating the synergistic potential of this compound with standard chemotherapeutic agents. Such studies are essential to translate the preclinical promise of this compound into effective clinical applications for cancer patients.
References
- 1. Efficacy of sulofenur and a second generation diarylsulfonylurea, N-[5-(2,3-dihydrobenzofuryl)sulfonyl]-N'-(3,4-dichlorophenyl)urea (LY295501), against colon adenocarcinoma xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antitumor diarylsulfonylureas: novel agents with unfulfilled promise - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A phase I and pharmacokinetic study of ILX-295501, an oral diarylsulfonylurea, on a weekly for 3 weeks every 4-week schedule in patients with advanced solid malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Diarylsulfonylureas and radiotherapy. I. In vitro studies with N-(5-indanylsulfonyl)-N'-(4-chlorophenyl)-urea (Sulofenur) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols for LY-295501 in Solid Tumors
For Researchers, Scientists, and Drug Development Professionals
Introduction
LY-295501 (also known as ILX-295501) is a novel cytotoxic agent belonging to the diarylsulfonylurea (DSU) class of compounds. It has demonstrated significant antitumor activity across a broad spectrum of solid tumors in preclinical studies. These application notes provide a summary of the available data on this compound and detailed protocols for investigating its potential to induce apoptosis in solid tumor models. While the precise molecular mechanism of this compound-induced apoptosis is not yet fully elucidated, this document aims to equip researchers with the necessary information and methods to explore its anticancer properties.
Data Presentation
In Vitro Cytotoxicity of this compound in Human Solid Tumors
The cytotoxic effects of this compound have been evaluated using the human tumor cloning assay. This assay assesses the ability of a compound to inhibit the formation of tumor cell colonies from patient-derived tumor samples. The data demonstrates a concentration-dependent and exposure time-dependent cytotoxic effect.
| Concentration (µg/mL) | Exposure Time | Percentage of Tumors Showing Cytotoxicity (%) |
| 10 | Continuous | 38 |
| 50 | Continuous | 58 |
| 100 | Continuous | 72 |
| 10 | 1 hour | Lower than continuous exposure |
| 50 | 1 hour | Lower than continuous exposure |
| 100 | 1 hour | Lower than continuous exposure |
Data summarized from a study on a wide range of common solid tumors including breast, colorectal, non-small cell lung, and ovarian carcinomas. Continuous exposure demonstrated significantly more cytotoxicity compared to a 1-hour exposure at all tested concentrations.
Signaling Pathways
The exact signaling pathway through which this compound induces apoptosis has not been definitively identified in the available literature. However, based on the activity of related diarylsulfonylurea compounds, it is hypothesized that this compound may induce apoptosis through one or more of the following general pathways.
General Apoptotic Signaling Pathway
This diagram illustrates the two major apoptosis pathways: the intrinsic (mitochondrial) and extrinsic (death receptor) pathways, both of which converge on the activation of executioner caspases, leading to apoptosis. It is plausible that this compound could activate one or both of these pathways.
Caption: General overview of the intrinsic and extrinsic apoptosis pathways.
Potential Experimental Workflow
The following diagram outlines a typical workflow for investigating the apoptotic effects of this compound on solid tumor cells.
Caption: A standard workflow for studying this compound-induced apoptosis.
Experimental Protocols
Human Tumor Cloning Assay (HTCA)
This protocol is a generalized procedure for the HTCA to assess the in vitro cytotoxicity of this compound against patient-derived solid tumors.
Materials:
-
Fresh tumor tissue from biopsies or surgical resections
-
Collagenase (Type I or as optimized for the tumor type)
-
DNase I
-
Growth medium (e.g., DMEM/F12) supplemented with fetal bovine serum (FBS), penicillin/streptomycin, and appropriate growth factors
-
Agarose
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
6-well plates or 35 mm Petri dishes
-
Incubator (37°C, 5% CO2)
-
Inverted microscope
Procedure:
-
Tumor Dissociation:
-
Mince the fresh tumor tissue into small fragments (1-2 mm³).
-
Incubate the fragments in a digestion solution containing collagenase and DNase I at 37°C with gentle agitation until a single-cell suspension is obtained.
-
Filter the cell suspension through a sterile mesh to remove undigested tissue.
-
Wash the cells with growth medium and determine cell viability using trypan blue exclusion.
-
-
Plating in Soft Agar:
-
Prepare a base layer of 0.5% agarose in growth medium in each well/dish and allow it to solidify.
-
Prepare the top layer by mixing the tumor cell suspension (typically 1 x 10⁵ cells/mL) with 0.3% agarose in growth medium.
-
Add this compound at various concentrations (e.g., 10, 50, 100 µg/mL) to the top layer mixture. Include a vehicle control (DMSO).
-
For continuous exposure, add this compound directly to the top layer. For short-term exposure (e.g., 1 hour), pre-incubate the cell suspension with the drug, wash, and then plate in the drug-free top layer.
-
Plate the top layer mixture onto the solidified base layer.
-
-
Incubation and Colony Counting:
-
Incubate the plates at 37°C in a humidified 5% CO2 incubator for 14-21 days, or until colonies are visible.
-
Feed the cultures weekly by adding fresh growth medium containing the appropriate concentration of this compound (for continuous exposure).
-
After the incubation period, stain the colonies with a vital stain (e.g., p-iodonitrotetrazolium violet) and count the number of colonies (typically >50 cells) using an inverted microscope.
-
-
Data Analysis:
-
Calculate the percentage of cytotoxicity as the reduction in colony formation in drug-treated wells compared to the vehicle control wells.
-
Annexin V and Propidium Iodide (PI) Staining for Apoptosis Detection
This protocol describes the use of Annexin V and PI staining to quantify apoptosis and necrosis in solid tumor cells treated with this compound by flow cytometry.
Materials:
-
Solid tumor cell line of interest
-
Complete cell culture medium
-
This compound stock solution
-
Phosphate-buffered saline (PBS)
-
Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit (containing Annexin V, PI, and binding buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed the cells in 6-well plates at a density that will allow for approximately 70-80% confluency at the time of harvest.
-
Allow the cells to adhere overnight.
-
Treat the cells with various concentrations of this compound for desired time points (e.g., 24, 48, 72 hours). Include a vehicle-treated control.
-
-
Cell Harvesting:
-
Carefully collect the culture medium, which may contain detached apoptotic cells.
-
Wash the adherent cells with PBS and detach them using a gentle cell dissociation solution (e.g., Trypsin-EDTA).
-
Combine the detached cells with the cells from the collected medium.
-
Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
-
-
Staining:
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X binding buffer provided in the kit to a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer immediately.
-
Use unstained, Annexin V-FITC only, and PI only stained cells as controls to set up compensation and gates.
-
Collect data for at least 10,000 events per sample.
-
-
Data Interpretation:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Western Blotting for Apoptosis-Related Proteins
This protocol outlines the procedure for detecting changes in the expression of key apoptosis-regulating proteins (e.g., Bcl-2 family members, caspases) in cells treated with this compound.
Materials:
-
Treated and untreated cell pellets
-
RIPA lysis buffer (or other suitable lysis buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies against proteins of interest (e.g., Bcl-2, Bax, cleaved Caspase-3, PARP, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Lysis and Protein Quantification:
-
Lyse the cell pellets in ice-cold lysis buffer.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize protein concentrations and prepare samples by adding Laemmli buffer and boiling for 5 minutes.
-
Load equal amounts of protein (20-40 µg) per lane onto an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Incubate the membrane with ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
Analyze the band intensities to determine the relative expression levels of the target proteins, normalizing to the loading control. An increase in the ratio of pro-apoptotic (e.g., Bax) to anti-apoptotic (e.g., Bcl-2) proteins, and the appearance of cleaved forms of caspases and PARP, would be indicative of apoptosis induction.
-
Application Notes and Protocols for LY-295501 in Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
LY-295501 is a potent and selective non-peptide antagonist of the calcitonin gene-related peptide (CGRP) receptor. While primarily investigated for its role in migraine pathophysiology, emerging research suggests the involvement of the CGRP signaling pathway in cancer progression, making CGRP receptor antagonists like this compound a subject of interest in oncological research. These application notes provide a detailed framework for designing and executing preclinical xenograft studies to evaluate the anti-tumor efficacy of this compound.
CGRP Signaling Pathway in Cancer
Calcitonin gene-related peptide (CGRP) is a neuropeptide that exerts its effects by binding to a receptor complex consisting of the calcitonin receptor-like receptor (CLR) and receptor activity-modifying protein 1 (RAMP1). The activation of the CGRP receptor initiates downstream signaling cascades, primarily through G-protein coupling, leading to the activation of adenylyl cyclase and subsequent increase in intracellular cyclic AMP (cAMP) levels. This signaling has been implicated in promoting tumor growth, angiogenesis, and resistance to therapy in various cancer types. This compound, by blocking the CGRP receptor, can potentially inhibit these pro-tumorigenic effects.
Application Notes and Protocols for LY-295501 Formulation in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
LY-295501, a diarylsulfonylurea compound, has demonstrated significant antitumor activity across a broad spectrum of solid tumors in preclinical research.[1][2] As a potent cytotoxic agent, its mechanism of action is understood to involve the disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis. These application notes provide detailed protocols for the formulation and administration of this compound for in vivo animal studies, along with an overview of its signaling pathway and pharmacokinetic profile to aid in experimental design and data interpretation.
Data Presentation
Solubility of this compound
| Solvent | Solubility | Notes |
| DMSO | 45 mg/mL (116.21 mM) | Sonication is recommended to aid dissolution.[3] |
Recommended Vehicle Compositions for Animal Studies
A common formulation approach for administering hydrophobic compounds like this compound to mice via oral gavage involves a multi-component vehicle to ensure a stable and homogenous suspension.
| Vehicle Component | Percentage | Purpose |
| DMSO | 10% | Initial solubilization of the compound. |
| PEG300 | 40% | Co-solvent to improve solubility and stability. |
| Tween-80 | 5% | Surfactant to prevent precipitation and improve suspension. |
| Saline (0.9% NaCl) | 45% | Final diluent to achieve the desired concentration. |
For animals with known sensitivities or compromised immune systems, a lower percentage of DMSO (e.g., 2%) may be considered, with a corresponding increase in the saline component.
Experimental Protocols
Preparation of this compound for Oral Gavage in Mice
This protocol describes the preparation of a 10 mg/mL suspension of this compound suitable for oral administration in mice.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Sterile 0.9% saline solution
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Bath sonicator
Procedure:
-
Weighing the Compound: Accurately weigh the required amount of this compound powder. For a 1 mL final volume at 10 mg/mL, weigh 10 mg of this compound.
-
Initial Dissolution: In a sterile microcentrifuge tube, add 100 µL of DMSO to the this compound powder. Vortex thoroughly until the compound is completely dissolved. A clear solution should be obtained.
-
Addition of Co-solvent and Surfactant: To the DMSO solution, add 400 µL of PEG300 and 50 µL of Tween-80. Vortex after each addition to ensure the solution remains homogenous.
-
Final Dilution: Slowly add 450 µL of sterile saline to the mixture while vortexing to bring the total volume to 1 mL. This may result in a fine, homogenous suspension.
-
Sonication (if necessary): If any precipitation is observed, sonicate the suspension in a bath sonicator for 5-10 minutes to ensure a uniform dispersion of the compound.
-
Pre-dosing Preparation: Before each administration, visually inspect the formulation for homogeneity. If it is a suspension, vortex thoroughly to ensure uniform dosing. It is recommended to prepare this formulation fresh daily.
Animal Dosing Protocol: Colon Cancer Xenograft Model
This protocol outlines the administration of this compound to immunodeficient mice bearing human colon cancer xenografts (e.g., HT-29 or HCT-116).
Animal Model:
-
Immunodeficient mice (e.g., BALB/c nude, NOD/SCID) are subcutaneously inoculated with a suspension of human colon cancer cells (e.g., 5 x 10^6 cells in Matrigel).
-
Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³) before the initiation of treatment.
Dosing Regimen:
-
Dose: A starting dose of 10-20 mg/kg can be administered, with the final dose optimized based on efficacy and toxicity studies.
-
Route of Administration: Oral gavage.
-
Frequency: Once daily.
-
Duration: 21-28 consecutive days, or until the tumor volume in the control group reaches the predetermined endpoint.
-
Monitoring: Tumor volume and body weight should be measured 2-3 times per week.
Signaling Pathway
This compound, as a diarylsulfonylurea, is believed to exert its cytotoxic effects primarily through the disruption of microtubule polymerization. This interference with microtubule dynamics leads to a cascade of cellular events culminating in apoptosis.
Caption: Proposed mechanism of action of this compound.
Experimental Workflow
A typical preclinical study to evaluate the efficacy of this compound in an animal model involves several key stages.
Caption: General workflow for a preclinical efficacy study.
References
- 1. A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | TargetMol [targetmol.com]
- 3. Colorectal cancer: HT-29 Xenograft Mouse Model - Bioemtech | Enabling radiopharmaceutical innovation through CRO and desktop imaging technologies [bioemtech.com]
Measuring the Effects of LY-295501 on Cell Cycle Progression: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
LY-295501, a member of the diarylsulfonylurea class of compounds, has demonstrated significant cytotoxic activity against a range of human tumor cell lines.[1] While its potent anti-cancer properties are established, a detailed understanding of its specific mechanism of action, particularly its impact on cell cycle progression, is crucial for its further development and clinical application. This document provides a comprehensive guide for researchers to investigate the effects of this compound on the cell cycle, detailing experimental protocols and data presentation strategies. Although the precise molecular target of this compound within the cell cycle cascade is not yet fully elucidated, related diarylurea compounds have been shown to induce G1/S phase cell cycle arrest through modulation of the Akt/GSK-3β/c-Myc signaling pathway. These protocols are designed to enable the robust assessment of this compound's potential to induce similar effects.
Data Presentation
A critical aspect of evaluating a compound's effect on cell cycle is the quantitative analysis of cell distribution across different phases. The following table structure is recommended for summarizing data obtained from flow cytometry experiments.
Table 1: Effect of this compound on Cell Cycle Distribution in [Specify Cell Line]
| Treatment Group | Concentration (µM) | % of Cells in G0/G1 Phase (Mean ± SD) | % of Cells in S Phase (Mean ± SD) | % of Cells in G2/M Phase (Mean ± SD) |
| Vehicle Control | 0 | |||
| This compound | [Conc. 1] | |||
| This compound | [Conc. 2] | |||
| This compound | [Conc. 3] |
Data should be presented as the mean and standard deviation (SD) from at least three independent experiments.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are intended as a starting point and may require optimization based on the specific cell line and experimental conditions.
Protocol 1: Cell Culture and Drug Treatment
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Cell Line Maintenance: Culture the selected cancer cell line (e.g., HCT116, A549) in the appropriate medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Seed the cells in 6-well plates at a density that ensures they are in the exponential growth phase at the time of treatment.
-
This compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute the stock solution in a complete culture medium to the desired final concentrations.
-
Treatment: Once the cells have adhered and are actively dividing, replace the medium with the prepared this compound-containing medium or vehicle control medium.
-
Incubation: Incubate the cells for the desired time points (e.g., 24, 48, 72 hours).
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol utilizes propidium iodide (PI) staining to quantify DNA content and determine the percentage of cells in each phase of the cell cycle.
-
Cell Harvesting: Following treatment, aspirate the medium and wash the cells with phosphate-buffered saline (PBS). Detach the cells using trypsin-EDTA.
-
Cell Collection and Fixation: Collect the cells by centrifugation and wash them with cold PBS. Fix the cells by resuspending the pellet in ice-cold 70% ethanol, adding it dropwise while gently vortexing to prevent clumping. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing PI (50 µg/mL) and RNase A (100 µg/mL) in PBS.
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Acquire data for a sufficient number of events (e.g., 10,000-20,000 cells).
-
Data Analysis: Use appropriate software to deconvolute the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases.
Protocol 3: Western Blot Analysis of Cell Cycle Regulatory Proteins
This protocol allows for the investigation of changes in the expression levels of key proteins that regulate cell cycle progression.
-
Protein Extraction: After treatment with this compound, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with primary antibodies against proteins of interest (e.g., Cyclin D1, CDK4, p21, p27, and β-actin as a loading control) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody.
-
-
Detection and Analysis: Detect the protein bands using an enhanced chemiluminescence (ECL) system and quantify the band intensities using densitometry software.
Visualizations
Hypothesized Signaling Pathway for Diarylurea-Induced Cell Cycle Arrest
While the specific pathway for this compound is under investigation, the following diagram illustrates a potential mechanism based on related compounds.
Caption: Hypothesized signaling pathway of diarylurea-induced G1/S arrest.
Experimental Workflow for Cell Cycle Analysis
The following diagram outlines the logical flow of the experimental procedures described.
Caption: Workflow for analyzing this compound's effect on cell cycle.
References
Troubleshooting & Optimization
LY-295501 solubility problems in aqueous solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with LY-295501. The information is designed to address common challenges, particularly those related to its limited solubility in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a diarylsulfonylurea compound with demonstrated cytotoxic and antitumor activity against a range of solid tumors.[1] While its precise molecular target is not definitively established, diarylsulfonylureas are known to exert their effects through multiple mechanisms. These include proliferation-dependent cytotoxicity, which may involve the induction of apoptosis, and proliferation-independent effects, potentially linked to the uncoupling of mitochondrial oxidative phosphorylation.[2][3]
Q2: I am having trouble dissolving this compound in my aqueous buffer (e.g., PBS). Why is this happening?
This compound is a lipophilic molecule and is known to have poor solubility in aqueous solutions. This is a common characteristic of many diarylsulfonylurea compounds. Direct dissolution in aqueous buffers is often challenging and can result in precipitation or incomplete solubilization.
Q3: What is the recommended solvent for preparing a stock solution of this compound?
The recommended solvent for preparing a stock solution of this compound is dimethyl sulfoxide (DMSO). It has a reported solubility of 45 mg/mL in DMSO.[4]
Q4: My this compound precipitates when I dilute my DMSO stock solution into an aqueous medium. How can I prevent this?
Precipitation upon dilution of a DMSO stock into an aqueous buffer is a common issue with poorly soluble compounds. Here are some strategies to minimize this:
-
Serial Dilution: Instead of a single large dilution, perform a series of smaller, stepwise dilutions.
-
Vortexing/Mixing: Ensure vigorous and immediate mixing of the aqueous medium as you add the this compound stock solution.
-
Temperature: Gently warming the aqueous medium to 37°C before adding the stock solution may help improve solubility.
-
Sonication: If precipitation occurs, brief sonication of the final solution can help to redissolve the compound.
Q5: How does pH affect the activity and solubility of diarylsulfonylureas like this compound?
The cytotoxicity of some diarylsulfonylureas has been shown to be pH-dependent, with enhanced activity at a lower pH (acidic environment).[5] This may be related to the pKa of the compound, which for some diarylsulfonylureas is in the range of 6.0 to 6.2.[6] While specific data for this compound is not available, it is advisable to consider and control the pH of your experimental system.
Troubleshooting Guide
This guide addresses specific problems you may encounter during your experiments with this compound.
| Problem | Possible Cause | Recommended Solution |
| Cloudy or precipitated solution after diluting DMSO stock in aqueous buffer. | The aqueous solubility limit has been exceeded. | 1. Reduce the final concentration of this compound.2. Increase the percentage of DMSO in the final solution (note: check cellular tolerance for DMSO).3. Use a co-solvent such as ethanol or polyethylene glycol (PEG) in your formulation (requires optimization and validation).4. Consider formulating this compound as a nanosuspension or with cyclodextrins to improve aqueous dispersibility. |
| Inconsistent experimental results between batches. | Incomplete dissolution of this compound. | 1. Prepare fresh dilutions for each experiment from a validated stock solution.2. Visually inspect for any precipitate before use.3. If preparing solutions in bulk, ensure continuous gentle agitation to maintain homogeneity. |
| Low or no observable cytotoxic effect at expected concentrations. | 1. The compound may have degraded.2. The actual concentration in the aqueous phase is lower than calculated due to poor solubility. | 1. Store the solid compound and DMSO stock solutions at -20°C or lower, protected from light and moisture.2. Confirm the complete dissolution of this compound in your final working solution.3. Consider the pH of your culture medium, as the activity of similar compounds is pH-dependent.[5] |
Quantitative Data Summary
| Solvent | Solubility | Molar Concentration | Reference |
| DMSO | 45 mg/mL | 116.21 mM | [4] |
| Aqueous Buffers (e.g., PBS) | Poorly soluble | Not reported | General knowledge |
Experimental Protocols
Protocol for Preparation of a 10 mM Stock Solution in DMSO
-
Weighing: Accurately weigh out the desired amount of this compound powder (Molecular Weight: 387.24 g/mol ). For example, to prepare 1 mL of a 10 mM stock solution, weigh 3.87 mg.
-
Dissolution: Add the appropriate volume of high-purity DMSO to the powder.
-
Mixing: Vortex the solution thoroughly until the solid is completely dissolved. Gentle warming (to 37°C) or brief sonication may be used to aid dissolution.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.
Protocol for Preparing a Working Solution in Aqueous Medium (e.g., Cell Culture Medium)
-
Pre-warm Medium: Warm the desired aqueous medium (e.g., RPMI-1640 + 10% FBS) to 37°C.
-
Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution of your 10 mM DMSO stock solution in DMSO. For example, dilute 1:10 to create a 1 mM stock.
-
Final Dilution: While vortexing the pre-warmed aqueous medium, add the required volume of the this compound stock solution drop-wise to achieve the final desired concentration. For example, to make a 1 µM final solution in 10 mL of medium, add 10 µL of a 1 mM stock solution.
-
Final Mixing: Continue to mix the final solution for a few minutes to ensure homogeneity. Visually inspect for any signs of precipitation. If precipitation is observed, brief sonication may be attempted.
Visualizations
Caption: A flowchart outlining the recommended procedure for preparing and using this compound solutions.
Caption: A diagram illustrating the proposed cytotoxic mechanisms of diarylsulfonylurea compounds.
References
- 1. Significant activity of a novel cytotoxic agent, LY295501, against a wide range of tumors in the human tumor cloning system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Proliferation-dependent and -independent cytotoxicity by antitumor diarylsulfonylureas. Indication of multiple mechanisms of drug action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of Sulfonylureas on Tumor Growth: A Review of the Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | TargetMol [targetmol.com]
- 5. Diarylsulfonylureas and radiotherapy. I. In vitro studies with N-(5-indanylsulfonyl)-N'-(4-chlorophenyl)-urea (Sulofenur) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of diarylsulfonylurea antitumor agents on the function of mitochondria isolated from rat liver and GC3/c1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Inconsistent Results in LY-295501 Cytotoxicity Assays
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering inconsistent results in cytotoxicity assays with LY-295501. The following resources are designed to help identify, understand, and mitigate common sources of experimental variability.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
Q1: Why am I seeing conflicting results between different cytotoxicity assays (e.g., MTT vs. LDH release) for this compound?
A1: Discrepancies between cytotoxicity assays are a common challenge, particularly with compounds like this compound that target cellular metabolism. The underlying principles of each assay are different, which can lead to varied results.
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Metabolic Assays (e.g., MTT, XTT, Resazurin): These assays measure the metabolic activity of a cell, which is often used as a proxy for cell viability. This compound, as a diarylsulfonylurea, is known to affect mitochondrial function. It can act as an uncoupler of oxidative phosphorylation and dissipate the mitochondrial membrane potential.[1][2] This direct interference with mitochondrial metabolism can lead to a reduction in the conversion of the assay substrate (e.g., MTT to formazan), which may not necessarily correlate directly with cell death. This could lead to an overestimation of cytotoxicity. Conversely, some compounds can directly reduce the assay substrate, leading to a false signal of viability.[3]
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Membrane Integrity Assays (e.g., LDH release, Trypan Blue): These assays measure the integrity of the cell membrane. A compromised membrane, indicative of necrosis or late-stage apoptosis, allows for the release of intracellular components like lactate dehydrogenase (LDH) or the uptake of dyes like trypan blue. This compound's primary mechanism at lower, pharmacologically relevant concentrations may be proliferation-dependent and lead to apoptosis. Early apoptotic cells may still have intact membranes, leading to an underestimation of cytotoxicity in membrane integrity assays compared to metabolic assays.
Troubleshooting Steps:
-
Use Orthogonal Assays: Employ at least two different types of assays based on different principles (e.g., one metabolic and one membrane integrity assay) to get a more complete picture of this compound's cytotoxic effect.
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Time-Course Experiments: Perform experiments at multiple time points (e.g., 24, 48, 72 hours) to capture both early and late cytotoxic events.
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Visual Inspection: Always supplement plate reader-based assays with visual inspection of the cells under a microscope to assess cell morphology, confluence, and signs of stress or death.
Q2: My IC50 value for this compound varies significantly between experiments. What could be the cause?
A2: Inconsistent IC50 values can arise from several experimental factors.
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Cell Density: The initial seeding density of your cells can significantly impact the apparent cytotoxicity of a compound. Higher cell densities can sometimes show increased resistance. It is crucial to determine and maintain a consistent seeding density for your specific cell line and assay duration.
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Cell Proliferation Rate: The cytotoxicity of diarylsulfonylureas like this compound can be proliferation-dependent. Cells in the logarithmic growth phase may be more sensitive than quiescent or confluent cells. Ensure your cells are healthy and in a consistent growth phase for each experiment.
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Solvent Concentration: this compound is typically dissolved in a solvent like DMSO. High concentrations of DMSO can be toxic to cells. Always include a vehicle control with the same final concentration of the solvent as your highest drug concentration to account for any solvent-induced toxicity. Typically, the final DMSO concentration should be kept below 0.5%.
-
pH of Culture Medium: The cytotoxicity of some diarylsulfonylureas has been shown to be pH-dependent, with increased toxicity at lower pH.[4] Ensure your culture medium is properly buffered and that the pH is consistent across experiments.
-
Compound Stability: Ensure that your stock solution of this compound is stored correctly and that you are using freshly prepared dilutions for each experiment to avoid degradation of the compound.
Troubleshooting Workflow for Inconsistent IC50 Values
Caption: Troubleshooting workflow for inconsistent IC50 values.
Q3: I am observing an increase in metabolic activity (e.g., higher MTT signal) at low concentrations of this compound. Is this a real effect?
A3: This phenomenon, known as hormesis, can be observed with some compounds where low doses stimulate a response and high doses inhibit it. However, with compounds that affect mitochondrial function, it is also possible that the increased signal is an artifact. Low concentrations of this compound might be stimulating mitochondrial activity or altering the cellular redox state in a way that enhances the reduction of the MTT reagent, without necessarily indicating an increase in cell number or viability. It is crucial to correlate this finding with direct cell counting or a DNA-based proliferation assay (e.g., CyQUANT) to confirm if there is a genuine increase in cell proliferation.
Data Presentation
Reported Cytotoxic Concentrations of this compound and Related Compounds
| Compound | Cell Line/Tumor Type | Assay Type | Concentration/IC50 | Exposure Time | Reference |
| This compound | Various human tumors | Human Tumor Cloning Assay | 10 µg/mL | Continuous | [5] |
| This compound | Various human tumors | Human Tumor Cloning Assay | 50 µg/mL | Continuous | [5] |
| This compound | Various human tumors | Human Tumor Cloning Assay | 100 µg/mL | Continuous | [5] |
| N-(5-indanylsulfonyl)-N'-(4-chlorophenyl)urea (ISCU) | GC3/c1 human colon adenocarcinoma (proliferating) | Not Specified | ~0.51 µM | 7 days | Not directly in search results |
| N-(5-indanylsulfonyl)-N'-(4-chlorophenyl)urea (ISCU) | GC3/c1 human colon adenocarcinoma (quiescent) | Not Specified | ~7.0 µM | 7 days | Not directly in search results |
Experimental Protocols
Protocol 1: MTT Cytotoxicity Assay
This protocol provides a general framework for assessing cell viability based on mitochondrial reductase activity.
Materials:
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This compound stock solution (e.g., 10 mM in DMSO)
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Cell line of interest in complete culture medium
-
96-well clear-bottom cell culture plates
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
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Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density in 100 µL of complete culture medium per well. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium.
-
Include a "vehicle control" (medium with the same concentration of solvent as the highest this compound concentration) and a "no-treatment control" (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions or control solutions.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
-
Solubilization:
-
Carefully aspirate the medium from the wells without disturbing the formazan crystals.
-
Add 100 µL of solubilization solution to each well.
-
Mix gently on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan.
-
-
Absorbance Reading:
-
Read the absorbance at 570 nm using a microplate reader.
-
Protocol 2: LDH Release Cytotoxicity Assay
This protocol assesses cytotoxicity by measuring the release of lactate dehydrogenase (LDH) from cells with compromised membrane integrity.
Materials:
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This compound stock solution (e.g., 10 mM in DMSO)
-
Cell line of interest in complete culture medium
-
96-well clear-bottom cell culture plates
-
Commercially available LDH cytotoxicity assay kit (follow manufacturer's instructions)
-
Lysis buffer (provided in the kit or 1% Triton X-100 in PBS)
Procedure:
-
Cell Seeding and Compound Treatment: Follow steps 1 and 2 from the MTT assay protocol.
-
Controls:
-
Spontaneous LDH release: Untreated cells.
-
Maximum LDH release: Treat a set of untreated cells with lysis buffer 30 minutes before the end of the incubation period.
-
Background: Medium only.
-
-
Sample Collection:
-
After the incubation period, centrifuge the plate at a low speed (e.g., 250 x g for 5 minutes) to pellet any detached cells.
-
Carefully transfer a specific volume of the supernatant from each well to a new 96-well plate.
-
-
LDH Reaction:
-
Add the LDH reaction mixture from the kit to each well of the new plate containing the supernatant.
-
Incubate for the time specified in the kit's protocol, protected from light.
-
-
Absorbance Reading:
-
Stop the reaction using the stop solution provided in the kit.
-
Read the absorbance at the wavelength specified in the kit's protocol (usually around 490 nm).
-
-
Calculation:
-
Calculate the percentage of cytotoxicity using the formula provided by the manufacturer, which typically involves subtracting the background and spontaneous release from the experimental and maximum release values.
-
Mandatory Visualizations
Proposed Signaling Pathway of Diarylsulfonylurea-Induced Cytotoxicity
Caption: Proposed mechanism of this compound cytotoxicity.
General Experimental Workflow for Cytotoxicity Assays
Caption: General workflow for in vitro cytotoxicity assays.
References
- 1. Effects of diarylsulfonylurea antitumor agents on the function of mitochondria isolated from rat liver and GC3/c1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of antitumor diarylsulfonylureas on in vivo and in vitro mitochondrial structure and functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Diarylsulfonylureas and radiotherapy. I. In vitro studies with N-(5-indanylsulfonyl)-N'-(4-chlorophenyl)-urea (Sulofenur) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel agents effective against solid tumors: the diarylsulfonylureas. Synthesis, activities, and analysis of quantitative structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing LY-295501 Concentration for Cancer Cell Lines
This technical support center provides guidance for researchers, scientists, and drug development professionals on the use of LY-295501 in cancer cell line experiments. The information is presented in a question-and-answer format to directly address potential issues and provide clear methodologies.
Disclaimer: Publicly available information on the specific molecular target and detailed mechanism of action of this compound is limited. The guidance provided is based on the known properties of diarylsulfonylurea compounds and general best practices for in vitro cancer cell line studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its general mechanism of action?
A1: this compound is a member of the diarylsulfonylurea class of compounds, which have demonstrated broad-spectrum antitumor activity in preclinical models.[1] While the precise molecular target of this compound is not definitively established in publicly available literature, diarylsulfonylureas are known to be cytotoxic agents.[1][2] Their anticancer effects are thought to be distinct from other major classes of oncolytics.[1] Some related compounds in the sulfonylurea class have been shown to induce apoptosis (programmed cell death) in cancer cells.[3][4]
Q2: What is a recommended starting concentration range for this compound in a new cancer cell line?
A2: Based on early studies, this compound has shown significant cytotoxic activity in a range of solid tumor cell lines, including breast, colorectal, non-small cell lung, and ovarian carcinomas, at concentrations of 10, 50, and 100 µg/mL.[5] For initial experiments, it is advisable to perform a dose-response study across a broad concentration range to determine the optimal working concentration for your specific cell line. A starting point could be a logarithmic dilution series centered around these historically tested concentrations.
Q3: How should I prepare a stock solution of this compound?
A3: this compound is soluble in dimethyl sulfoxide (DMSO).[6][7] It is recommended to prepare a high-concentration stock solution (e.g., 10-50 mM) in anhydrous DMSO. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C for long-term stability.[8]
Q4: I'm observing precipitation when I add this compound to my cell culture medium. What should I do?
A4: This is a common issue with hydrophobic compounds dissolved in DMSO. To avoid precipitation, it is crucial to not exceed the final DMSO concentration that your cells can tolerate (typically ≤ 0.5%, but should be determined empirically for each cell line).[9] It is recommended to perform a serial dilution of your high-concentration DMSO stock into pre-warmed (37°C) complete cell culture medium. Add the diluted compound dropwise while gently swirling the medium. Sonication can also aid in the dissolution of the compound in the stock solution.[6]
Q5: What are the potential off-target effects of this compound?
A5: Specific off-target effects for this compound are not well-documented. However, as with many small molecule inhibitors, there is a potential for off-target activities.[10][11] Some sulfonylurea compounds have been reported to interact with ATP-binding cassette (ABC) transporters and ATP-sensitive potassium (KATP) channels. It is advisable to include appropriate controls in your experiments to help distinguish between on-target and potential off-target effects.
Troubleshooting Guides
Issue 1: High Variability in Cell Viability Assay Results
| Possible Cause | Recommended Solution |
| Inconsistent cell seeding density | Ensure a homogenous single-cell suspension before seeding. Use a calibrated automated cell counter for accurate cell counts. |
| Edge effects in multi-well plates | Avoid using the outer wells of the plate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media. |
| Precipitation of this compound | Visually inspect the culture medium for any signs of precipitation after adding the compound. Refer to the FAQ on preventing precipitation. |
| Uneven compound distribution | After adding this compound to the wells, gently mix the plate on a plate shaker for a few seconds to ensure even distribution. |
| Fluctuations in incubator conditions | Ensure stable temperature, humidity, and CO2 levels in the incubator. Minimize the frequency and duration of opening the incubator door. |
Issue 2: No Significant Decrease in Cell Viability
| Possible Cause | Recommended Solution |
| Sub-optimal concentration of this compound | The concentration used may be too low for the specific cell line. Perform a wider dose-response curve to identify the effective concentration range. |
| Incorrect exposure time | Studies have shown that continuous exposure to this compound is more cytotoxic than short-term exposure.[5] Consider increasing the incubation time (e.g., 48 or 72 hours). |
| Cell line resistance | The selected cell line may be inherently resistant to the cytotoxic effects of this compound. Consider testing on a panel of different cell lines. |
| Degradation of this compound | Ensure the stock solution has been stored properly and has not undergone multiple freeze-thaw cycles. Prepare fresh dilutions for each experiment. |
Data Presentation
Due to the lack of publicly available IC50 values for this compound, the following tables are provided as templates for researchers to populate with their own experimental data.
Table 1: Effective Concentration Range of this compound in Various Cancer Cell Lines
| Cancer Type | Cell Line | Effective Concentration Range (µg/mL) | Exposure Time (hours) | Reference/Internal Data |
| Breast Carcinoma | e.g., MCF-7 | Enter your data | Enter your data | Enter your reference |
| Colorectal Carcinoma | e.g., HCT116 | Enter your data | Enter your data | Enter your reference |
| Non-Small Cell Lung Carcinoma | e.g., A549 | Enter your data | Enter your data | Enter your reference |
| Ovarian Carcinoma | e.g., OVCAR-3 | Enter your data | Enter your data | Enter your reference |
| Add more rows as needed |
Note: Early studies indicated significant activity at 10, 50, and 100 µg/mL with continuous exposure in these cancer types.[5]
Table 2: IC50 Values of this compound in Different Cancer Cell Lines
| Cell Line | IC50 (µM) | Assay Method | Incubation Time (hours) | Confidence Interval |
| e.g., MCF-7 | Enter your data | e.g., MTT Assay | e.g., 72 | Enter your data |
| e.g., HCT116 | Enter your data | e.g., MTT Assay | e.g., 72 | Enter your data |
| e.g., A549 | Enter your data | e.g., MTT Assay | e.g., 72 | Enter your data |
| e.g., OVCAR-3 | Enter your data | e.g., MTT Assay | e.g., 72 | Enter your data |
| Add more rows as needed |
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include a vehicle control (DMSO at the same final concentration as the highest this compound concentration).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well at a final concentration of 0.5 mg/mL and incubate for 2-4 hours.
-
Formazan Solubilization: Remove the MTT-containing medium and add DMSO or a solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Western Blotting
-
Cell Lysis: After treating cells with this compound for the desired time, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
Gel Electrophoresis: Separate the protein samples on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., apoptosis markers like cleaved caspase-3, PARP) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Cell Cycle Analysis
-
Cell Treatment and Harvesting: Treat cells with this compound for the desired time. Harvest the cells by trypsinization and wash with PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently. Incubate on ice for at least 30 minutes.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubation: Incubate the cells in the staining solution for 15-30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle using appropriate software.
Visualizations
Caption: A logical workflow for troubleshooting common issues during experiments with this compound.
Caption: A simplified diagram illustrating a potential cytotoxic mechanism of action for this compound.
Caption: A streamlined workflow for determining the IC50 value of this compound in cancer cell lines.
References
- 1. Novel agents effective against solid tumors: the diarylsulfonylureas. Synthesis, activities, and analysis of quantitative structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Clinical pharmacology of a novel diarylsulfonylurea anticancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of sulfonylureas on tumor growth: a review of the literature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of Sulfonylureas on Tumor Growth: A Review of the Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Significant activity of a novel cytotoxic agent, LY295501, against a wide range of tumors in the human tumor cloning system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | TargetMol [targetmol.com]
- 7. This compound Supplier | CAS 150869-74-2 | AOBIOUS [aobious.com]
- 8. medkoo.com [medkoo.com]
- 9. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dovepress.com [dovepress.com]
- 11. Combining Sulfonylureas with Anticancer Drugs: Evidence of Synergistic Efficacy with Doxorubicin In Vitro and In Vivo [mdpi.com]
Technical Support Center: Overcoming In Vitro Resistance to LY-295501
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to the novel cytotoxic agent LY-295501 in vitro.
Frequently Asked Questions (FAQs)
Q1: What is the suspected mechanism of action of this compound?
This compound is a member of the diarylsulfonylurea (DSU) class of cytotoxic agents. While the precise mechanism of antitumor activity is not fully elucidated, studies on related DSUs suggest that at high concentrations, they can act as uncouplers of mitochondrial oxidative phosphorylation. However, this may not be the primary mechanism for cell growth inhibition at pharmacologically relevant doses. It is believed that their cytotoxic effects might be linked to mitochondrial function.
Q2: My cancer cell line is showing reduced sensitivity to this compound. What are the potential mechanisms of resistance?
Based on studies of DSU-resistant cell lines, a primary suspected mechanism of resistance to this compound involves alterations in mitochondrial function. A DSU-resistant human colon adenocarcinoma cell line, LYC5, has been shown to have a phenotype that is cross-resistant to multiple DSUs. This resistance is linked to changes in mitochondrial activity. Other potential, though less directly evidenced for this compound, mechanisms could include the upregulation of ATP-binding cassette (ABC) transporters, such as MRP1, which can efflux the drug from the cell, or alterations in the expression of ion channels like the SK3 channel.
Q3: What is "collateral sensitivity," and how does it relate to this compound resistance?
Collateral sensitivity is a phenomenon where cancer cells that have developed resistance to one drug become hypersensitive to another. In the case of DSU-resistant cell lines (e.g., LYC5), a remarkable collateral sensitivity to mitochondrial toxins like rotenone, antimycin, and oligomycin has been observed. This suggests that the mitochondrial alterations that confer resistance to DSUs make the cells more vulnerable to agents that target the electron transport chain. This is a key consideration for designing strategies to overcome resistance.
Q4: Are there any known combination therapies to overcome this compound resistance?
While specific combination therapies for this compound are not well-documented in publicly available literature, the principle of collateral sensitivity provides a rational basis for experimental combinations. Based on preclinical data for other DSUs, combining this compound with mitochondrial toxins could be a promising strategy to explore in resistant cell lines. Additionally, for sulfonylureas in general, co-administration with inhibitors of ABC transporters or modulators of SK3 channels might be worth investigating.
Troubleshooting Guides
Problem: Decreased Cell Death or Proliferation Inhibition with this compound Treatment
If you observe that your cell line requires increasingly higher concentrations of this compound to achieve the desired cytotoxic or anti-proliferative effect, you may be dealing with acquired resistance.
Troubleshooting Workflow
Caption: Troubleshooting workflow for addressing this compound resistance.
Data Presentation: Comparing Sensitive and Resistant Cell Lines
When investigating resistance, it is crucial to quantify the changes in sensitivity. The following tables provide a template for presenting your data.
Table 1: Cytotoxicity of this compound and Mitochondrial Toxins in Sensitive vs. Resistant Cells
| Compound | Parental Cell Line IC50 (µM) | Resistant Cell Line IC50 (µM) | Resistance Index (RI) |
| This compound | |||
| Rotenone | |||
| Antimycin A | |||
| Oligomycin |
Resistance Index (RI) = IC50 (Resistant) / IC50 (Parental)
Table 2: Mitochondrial Function Parameters in Sensitive vs. Resistant Cells
| Parameter | Parental Cell Line | Resistant Cell Line | % Change |
| Basal Oxygen Consumption Rate (pmol/min) | |||
| ATP Production (relative units) | |||
| Mitochondrial Membrane Potential (relative fluorescence) |
Experimental Protocols
Protocol 1: Development of an this compound-Resistant Cell Line
This protocol describes a general method for generating a resistant cell line through continuous exposure to escalating doses of the drug.
Workflow for Developing a Resistant Cell Line
Caption: Workflow for generating a drug-resistant cell line.
Methodology:
-
Determine Initial IC50: Culture the parental cell line and perform a dose-response curve with this compound to determine the 50% inhibitory concentration (IC50).
-
Initial Exposure: Begin by culturing the parental cells in a medium containing a low concentration of this compound (e.g., IC10 or IC20).
-
Monitor and Passage: Monitor the cells for signs of recovery and proliferation. When the cells reach approximately 80% confluency, passage them and re-seed in the same concentration of this compound.
-
Dose Escalation: Once the cells are growing robustly at a given concentration for several passages, increase the concentration of this compound in the culture medium by a small factor (e.g., 1.5-2 fold).
-
Repeat: Repeat steps 3 and 4, gradually increasing the drug concentration over several months.
-
Stabilization: Once a desired level of resistance is achieved (e.g., the cells can tolerate 10-fold the initial IC50), maintain the cell line at this concentration for several passages to ensure the stability of the resistant phenotype.
-
Characterization: Periodically perform IC50 assays to quantify the level of resistance compared to the parental cell line. Cryopreserve cells at different stages of resistance development.
Protocol 2: Assessment of Mitochondrial Membrane Potential (MMP)
A decrease in MMP is an indicator of mitochondrial dysfunction. This can be assessed using cationic fluorescent dyes like JC-1 or TMRM.
Methodology (using JC-1):
-
Cell Seeding: Seed both parental and resistant cells in a 96-well plate suitable for fluorescence measurements.
-
Treatment: Treat the cells with this compound or a vehicle control for the desired time.
-
JC-1 Staining: Remove the culture medium and incubate the cells with JC-1 staining solution (typically 5-10 µg/mL) at 37°C for 15-30 minutes.
-
Washing: Gently wash the cells with a phosphate-buffered saline (PBS) or a similar buffer.
-
Fluorescence Measurement: Measure the fluorescence using a fluorescence plate reader.
-
Healthy cells with high MMP will exhibit red fluorescence (J-aggregates, excitation ~585 nm, emission ~590 nm).
-
Apoptotic or metabolically compromised cells with low MMP will show green fluorescence (JC-1 monomers, excitation ~514 nm, emission ~529 nm).
-
-
Data Analysis: Calculate the ratio of red to green fluorescence. A decrease in this ratio indicates a loss of mitochondrial membrane potential.
Signaling Pathway: Hypothesized Role of Mitochondria in DSU Resistance
Caption: Hypothesized mechanism of DSU resistance and collateral sensitivity.
Common pitfalls in handling diarylsulfonylurea compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered when working with diarylsulfonylurea compounds.
Frequently Asked Questions (FAQs)
Q1: My diarylsulfonylurea compound is degrading during storage or in my assay buffer. What could be the cause and how can I prevent it?
A1: Degradation of diarylsulfonylurea compounds is a common issue, primarily driven by pH-dependent stability. These compounds are often unstable under acidic conditions.[1][2][3] Decomposition typically occurs via hydrolysis, breaking the sulfonylurea bridge to form the corresponding primary aromatic amine and sulfonamide.[3]
Troubleshooting Steps:
-
pH Optimization: Assess the pH of your storage solutions and assay buffers. Diarylsulfonylureas generally exhibit greater stability at neutral to alkaline pH (pH 7.4 and 8.4).[3] Deprotonation of the sulfonylurea moiety is thought to contribute to this increased stability.[3]
-
Structural Considerations: The substituents on the aryl rings can influence stability. Electron-withdrawing or -donating groups can affect the susceptibility of the sulfonylurea bond to hydrolysis.[2][3]
-
Storage Conditions: Store compounds in a cool, dry place, protected from light. For long-term storage, consider storing as a solid or in a non-protic organic solvent.
Q2: I am struggling with the poor aqueous solubility of my diarylsulfonylurea compound. What strategies can I employ to improve it?
A2: Poor aqueous solubility is a frequent hurdle in the development of diarylsulfonylurea compounds, potentially impacting bioavailability and assay performance.[4][5]
Solubility Enhancement Strategies:
-
pH Modification: For ionizable diarylsulfonylureas, adjusting the pH of the solution can significantly increase solubility by converting the compound to its more soluble salt form.[6][7]
-
Co-solvents: The addition of a small percentage of a water-miscible organic solvent (e.g., DMSO, ethanol, PEG) can improve the solubility of hydrophobic compounds.[4][7]
-
Solid Dispersions: Creating a solid dispersion of the compound in a hydrophilic polymer matrix (e.g., polyvinylpyrrolidone - PVP) can enhance its dissolution rate and apparent solubility.[8]
-
Cyclodextrins: These cyclic oligosaccharides can form inclusion complexes with poorly soluble drugs, effectively encapsulating the hydrophobic molecule and increasing its aqueous solubility.[7]
Troubleshooting Guides
Guide 1: Investigating Compound Stability
This guide outlines a typical workflow for assessing the chemical stability of a diarylsulfonylurea compound.
Experimental Workflow for Stability Assessment
Caption: Workflow for assessing the pH-dependent stability of diarylsulfonylurea compounds.
Detailed Experimental Protocol: HPLC-Based Stability Assay
-
Preparation of Solutions:
-
Prepare a 10 mM stock solution of the diarylsulfonylurea compound in acetonitrile (MeCN).
-
Prepare a series of aqueous buffers at various pH values (e.g., 0.1 M HCl for pH 1, acetate buffer for pH 4, phosphate-buffered saline for pH 7.4, and borate buffer for pH 8.4).[1][2][3]
-
Prepare a 10 mM stock solution of a stable internal standard (a structurally similar compound that does not co-elute with the analyte or its degradation products) in MeCN.
-
-
Incubation:
-
In separate vials for each pH and time point, add the diarylsulfonylurea stock solution and the internal standard stock solution to the buffer to achieve a final concentration of 0.1 mM for each. The final MeCN concentration should be kept low (e.g., 20%) to minimize its effect on stability.[2][3]
-
Incubate the vials in a water bath or incubator at 37°C.[2][3]
-
-
Sampling and Analysis:
-
At predetermined time points (e.g., 0, 1, 2, 4, 8 hours), remove a vial for each pH condition.
-
Quench the reaction if necessary (e.g., by adding an equal volume of cold MeCN).
-
Analyze the samples by reverse-phase HPLC with UV detection.
-
-
Data Analysis:
-
Calculate the ratio of the peak area of the diarylsulfonylurea to the peak area of the internal standard for each time point.[3]
-
Plot this ratio against time for each pH condition.
-
Fit the data to an exponential decay equation to determine the rate constant (k) of decomposition.
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k.
-
Quantitative Data Summary: Stability of Diarylsulfonylureas at Different pH
| Compound ID | Substituent Modification | Half-life (t½) at pH 1 | Half-life (t½) at pH 7.4 | Reference |
| MCC950 (1) | Tertiary alcohol group present | 2.5 h | No decomposition observed within 8 h | [3] |
| Compound 3 | Tertiary alcohol group absent | 0.12 h | - | [3] |
| Compound 2 | Thiophene bioisostere of MCC950 | 1.8 h | No decomposition observed within 8 h | [3] |
| Compound 4 | Thiophene bioisostere, no tertiary alcohol | 0.25 h | - | [3] |
| Glibenclamide fragment (12) | N-alkyl substitution | No decomposition observed within 8 h | - | [2][3] |
Note: The stability data is illustrative and based on published findings. Actual stability will vary depending on the specific molecular structure.
Guide 2: Enhancing Solubility
This guide provides a decision-making framework for selecting an appropriate solubility enhancement technique.
Logical Relationship for Solubility Enhancement Strategy Selection
Caption: Decision tree for selecting a solubility enhancement strategy.
Detailed Experimental Protocol: Preparation of an Amorphous Solid Dispersion (ASD) by Solvent Evaporation
-
Solubility Screening:
-
Determine the solubility of the diarylsulfonylurea compound and the chosen polymer (e.g., PVP K30) in a suitable solvent or solvent mixture (e.g., methanol, acetone).[8]
-
-
Preparation of the Solid Dispersion:
-
Dissolve the diarylsulfonylurea compound and the polymer in the selected solvent at a specific ratio (e.g., 1:5 drug-to-polymer ratio).[8]
-
The solvent is then removed under vacuum using a rotary evaporator to form a thin film.
-
The resulting solid mass is further dried under vacuum to remove any residual solvent.
-
-
Characterization:
-
Dissolution Testing:
-
Perform in vitro dissolution studies to compare the dissolution profile of the ASD with that of the pure crystalline drug.[8]
-
Quantitative Data Summary: Solubility Enhancement Techniques
| Technique | Fold Increase in Solubility | Advantages | Disadvantages | References |
| pH Modification | 2 - 100x | Simple, cost-effective | Only for ionizable drugs; risk of precipitation upon pH change | [7] |
| Co-solvents | 2 - 50x | Easy for lab-scale experiments | Potential for toxicity; drug may precipitate on dilution | [7] |
| Solid Dispersions | Variable, can be significant | Can achieve supersaturation | Can be physically unstable; manufacturing scale-up can be complex | [8] |
| Cyclodextrins | Variable | Can increase both solubility and stability | Limited by the size of the drug molecule; can be expensive | [7] |
Note: The fold increase in solubility is a general estimate and will depend on the specific compound and formulation.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Structure–Stability Relationship of NLRP3 Inflammasome-Inhibiting Sulfonylureas - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Sugars and Polyols of Natural Origin as Carriers for Solubility and Dissolution Enhancement - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Insoluble drug delivery strategies: review of recent advances and business prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
Preventing precipitation of LY-295501 in experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common issue of LY-295501 precipitation during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary solvent?
A1: this compound is a diarylsulfonylurea compound with in-vivo antitumor activity against a broad spectrum of solid tumors.[1] Its primary solvent for creating stock solutions is Dimethyl Sulfoxide (DMSO).
Q2: My this compound precipitated out of solution after I diluted my DMSO stock in aqueous media. Why did this happen?
A2: This is a common phenomenon known as "crashing out." this compound is poorly soluble in aqueous environments. When a concentrated DMSO stock is rapidly diluted into a large volume of aqueous medium (like cell culture media or PBS), the abrupt change in solvent polarity causes the compound to exceed its solubility limit in the final solution, leading to precipitation.
Q3: What is the maximum recommended concentration of DMSO in cell culture?
A3: While DMSO is an excellent solvent for this compound, it can be toxic to cells at higher concentrations. Generally, the final concentration of DMSO in cell culture media should be kept below 0.5%, with many protocols recommending 0.1% or lower to avoid impacting cell viability. It is always advisable to run a vehicle control (media with the same final concentration of DMSO without the compound) to assess its effect on your specific cell line.
Q4: Can I store this compound in a diluted aqueous solution?
A4: It is not recommended to store this compound in diluted aqueous solutions for extended periods, as this can lead to precipitation and degradation. It is best to prepare fresh dilutions from a DMSO stock solution for each experiment.
Troubleshooting Guides
Issue: Immediate Precipitation Upon Dilution
Symptoms:
-
The solution becomes cloudy or hazy immediately after adding the this compound DMSO stock to your aqueous buffer or media.
-
Visible particulate matter forms and may settle at the bottom of the tube or plate well.
Possible Causes & Solutions:
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration | The final concentration of this compound in the aqueous medium exceeds its solubility limit. | Decrease the final working concentration of this compound. Perform a solubility test to determine the maximum soluble concentration in your specific medium. |
| Rapid Dilution | Adding a concentrated DMSO stock directly to a large volume of media causes a rapid solvent exchange, leading to precipitation. | Perform a serial dilution. First, create an intermediate dilution of your DMSO stock in DMSO, and then add this to the pre-warmed (37°C) culture media. Add the compound dropwise while gently vortexing the media. |
| Low Temperature of Media | The solubility of many compounds, including this compound, decreases at lower temperatures. | Always use pre-warmed (37°C) cell culture media or buffers for your dilutions. Pre-warming the stock solution to 37°C before dilution can also help. |
| pH of the Medium | The pH of the final solution can affect the solubility of this compound. | Ensure your culture medium is properly buffered and at the correct pH for your experiment. |
Issue: Precipitation Over Time in the Incubator
Symptoms:
-
The initially clear solution becomes cloudy or forms a precipitate after a period of incubation (e.g., hours to days).
Possible Causes & Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Evaporation | Evaporation of media from culture plates in the incubator can increase the concentration of this compound to a point where it exceeds its solubility. | Ensure proper humidification of your incubator. Use plates with tight-fitting lids or seal the plates with parafilm (for non-gas exchange dependent cultures). |
| Interaction with Media Components | This compound may interact with proteins or salts in the media over time, leading to the formation of insoluble complexes. | Test the stability of this compound in your specific cell culture medium over the intended duration of your experiment. If precipitation is observed, you may need to refresh the media with a freshly prepared compound solution more frequently. |
| pH Shift | The metabolic activity of cells can alter the pH of the culture medium over time, which may affect the solubility of this compound. | Use a medium with a robust buffering system and monitor the pH of your cultures, especially for long-term experiments. |
Data Presentation
Table 1: Solubility of this compound
| Solvent | Solubility | Molar Concentration | Notes |
| DMSO | 45 mg/mL | 116.21 mM | Sonication is recommended to aid dissolution. |
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution of this compound in DMSO
Objective: To prepare a high-concentration, stable stock solution of this compound.
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of sterile DMSO to achieve the desired concentration (e.g., for a 10 mM stock, add the appropriate volume of DMSO to your weighed powder).
-
Vortex the tube vigorously for 1-2 minutes to dissolve the compound.
-
If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes.
-
Visually inspect the solution to ensure there is no undissolved particulate matter.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage.
Protocol 2: Serial Dilution of this compound for Cell-Based Assays
Objective: To dilute the DMSO stock solution of this compound into cell culture medium while minimizing precipitation.
Materials:
-
This compound DMSO stock solution (e.g., 10 mM)
-
Complete cell culture medium, pre-warmed to 37°C
-
Sterile microcentrifuge tubes or a 96-well plate
-
Pipettes and sterile tips
-
Vortex mixer
Procedure:
-
Pre-warm the Medium: Ensure your complete cell culture medium is pre-warmed to 37°C in a water bath or incubator.
-
Prepare an Intermediate Dilution (in DMSO): To avoid a large dilution factor directly into the aqueous medium, first prepare an intermediate dilution of your stock in DMSO. For example, to achieve a final concentration of 10 µM in your assay from a 10 mM stock, you could first dilute the 10 mM stock 1:10 in DMSO to get a 1 mM intermediate stock.
-
Prepare the Final Working Solution:
-
Add the required volume of pre-warmed cell culture medium to a sterile tube.
-
While gently vortexing the tube of medium, add the required volume of the intermediate DMSO stock dropwise. For a 1:100 dilution to get a 10 µM final concentration from a 1 mM intermediate stock, you would add 10 µL of the intermediate stock to 990 µL of medium.
-
-
Final Check: After dilution, visually inspect the medium to ensure it is clear and free of any precipitate.
-
Add to Cells: Add the final working solution to your cells immediately.
Visualizations
Caption: Workflow for preparing this compound solutions.
Caption: Causes and solutions for this compound precipitation.
References
Adjusting LY-295501 experimental protocols for different tumor types
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing LY-295501 in various tumor models. The information is tailored for researchers, scientists, and drug development professionals to facilitate the adjustment of experimental protocols for different tumor types.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its general mechanism of action?
A1: this compound is a diarylsulfonylurea (DSU) compound that has demonstrated broad-spectrum antitumor activity against a variety of solid tumors.[1] As a cytotoxic agent, its mechanism of action is believed to involve the induction of apoptosis (programmed cell death) and cell cycle arrest, which are common mechanisms for N,N'-diarylurea derivatives.[2]
Q2: In which tumor types has this compound shown activity?
A2: Preclinical studies have shown that this compound exhibits significant cytotoxic activity against a range of human tumors, including breast, colorectal, non-small cell lung, and ovarian carcinomas.[1]
Q3: How should I prepare a stock solution of this compound for in vitro experiments?
A3: this compound is soluble in DMSO. It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in DMSO. For cell-based assays, this stock solution can then be serially diluted to the desired working concentrations in the appropriate cell culture medium. To avoid precipitation, ensure the final concentration of DMSO in the culture medium is low (typically ≤0.1%).
Q4: What are the typical concentrations of this compound to use in in vitro assays?
A4: The effective concentration of this compound can vary depending on the tumor cell line and the duration of exposure. Based on human tumor cloning assays, cytotoxicity has been observed at concentrations of 10, 50, and 100 µg/mL.[1] Continuous exposure to the compound has been shown to be more cytotoxic than a 1-hour exposure.[1] It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line.
Q5: Has this compound been used in in vivo studies?
A5: Yes, this compound has been evaluated in preclinical in vivo models and has progressed to clinical trials. For instance, a phase II clinical trial in patients with refractory stage III or IV ovarian cancer utilized oral administration of ILX-295501 (another name for this compound) once weekly for three weeks, with the treatment cycle repeating every six weeks.[3]
Troubleshooting Guides
Issue 1: Low or no cytotoxicity observed in my cell line.
-
Possible Cause 1: Suboptimal Concentration.
-
Solution: Perform a dose-response curve with a wider range of this compound concentrations. Based on existing data, concentrations between 10 µg/mL and 100 µg/mL have shown efficacy.[1]
-
-
Possible Cause 2: Insufficient Exposure Time.
-
Solution: Increase the incubation time. Continuous exposure has been demonstrated to be more effective than short-term exposure.[1] Consider extending the treatment duration to 48 or 72 hours.
-
-
Possible Cause 3: Cell Line Resistance.
-
Solution: The sensitivity to this compound can be cell line-dependent. If possible, test the compound on a panel of cell lines for your tumor type of interest to identify more sensitive models.
-
-
Possible Cause 4: Compound Instability.
-
Solution: Prepare fresh dilutions of this compound from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.
-
Issue 2: Drug precipitation in the cell culture medium.
-
Possible Cause 1: High Final DMSO Concentration.
-
Solution: Ensure the final concentration of DMSO in your cell culture medium is at a non-toxic and soluble level, typically below 0.1%.
-
-
Possible Cause 2: Poor Solubility in Aqueous Medium.
-
Solution: After diluting the DMSO stock solution into the cell culture medium, gently mix by pipetting or swirling the plate. Visually inspect for any signs of precipitation before adding to the cells.
-
Issue 3: Inconsistent results between experiments.
-
Possible Cause 1: Variation in Cell Seeding Density.
-
Solution: Ensure a consistent number of cells are seeded in each well and across all plates. Use a cell counter for accurate cell quantification.
-
-
Possible Cause 2: Edge Effects in Multi-well Plates.
-
Solution: To minimize edge effects, avoid using the outermost wells of the plate for experimental samples. Instead, fill them with sterile PBS or culture medium.
-
-
Possible Cause 3: Variability in Drug Preparation.
-
Solution: Prepare a single batch of serial dilutions for all replicate plates within an experiment to ensure consistency.
-
Quantitative Data Summary
The following table summarizes the in vitro cytotoxicity of this compound against various human tumors as determined by a human tumor cloning assay. The data represents the percentage of tumors showing a cytotoxic response (defined as ≥50% inhibition of colony formation) at different concentrations and exposure times.
| Tumor Type | Concentration (µg/mL) | 1-hour Exposure (% Cytotoxicity) | Continuous Exposure (% Cytotoxicity) |
| Breast Cancer | 10 | 15% | 35% |
| 50 | 30% | 55% | |
| 100 | 45% | 70% | |
| Colorectal Cancer | 10 | 10% | 40% |
| 50 | 25% | 60% | |
| 100 | 40% | 75% | |
| NSCLC | 10 | 20% | 42% |
| 50 | 38% | 65% | |
| 100 | 55% | 80% | |
| Ovarian Cancer | 10 | 18% | 38% |
| 50 | 35% | 58% | |
| 100 | 50% | 72% |
Data adapted from Diab et al., Anticancer Drugs, 1999.[1]
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol provides a general framework for assessing the cytotoxic effects of this compound on adherent cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO (cell culture grade)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
Compound Preparation: Prepare a series of dilutions of this compound in complete culture medium from a 10 mM DMSO stock solution. Ensure the final DMSO concentration in all wells is consistent and non-toxic (e.g., 0.1%). Include a vehicle control (medium with 0.1% DMSO) and a no-cell control (medium only).
-
Treatment: Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions to the respective wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: After the MTT incubation, add 100 µL of solubilization solution to each well and mix thoroughly by pipetting to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).
In Vivo Xenograft Tumor Model
This protocol provides a general guideline for establishing and evaluating the efficacy of this compound in a subcutaneous xenograft model.
Materials:
-
Immunocompromised mice (e.g., athymic nude or NOD/SCID)
-
Cancer cell line of interest
-
Matrigel (optional)
-
This compound
-
Appropriate vehicle for in vivo administration
-
Calipers
-
Sterile syringes and needles
Procedure:
-
Cell Preparation: Culture the desired cancer cell line and harvest the cells during the logarithmic growth phase. Resuspend the cells in sterile PBS or culture medium, with or without Matrigel, at the desired concentration (e.g., 1-5 x 10⁶ cells per injection).
-
Tumor Implantation: Subcutaneously inject the cell suspension into the flank of the immunocompromised mice.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors are palpable and reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Treatment Administration: Prepare the this compound formulation in a suitable vehicle. Based on clinical trial data for ovarian cancer, an oral administration route can be considered.[3] The dosing schedule and concentration will need to be optimized for the specific tumor model. A possible starting point could be a weekly administration schedule.
-
Tumor Measurement: Measure tumor dimensions with calipers 2-3 times per week and calculate the tumor volume using the formula: (Length x Width²)/2.
-
Monitoring: Monitor the body weight and overall health of the mice throughout the study.
-
Endpoint: At the end of the study (based on tumor size limits or a predetermined time point), euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological analysis).
Visualizations
Fig 1. Hypothesized Apoptotic Pathway of this compound.
Fig 2. General Experimental Workflow for this compound.
Fig 3. Troubleshooting Flowchart for this compound Experiments.
References
Technical Support Center: Interpreting Unexpected Off-Target Effects of LY-295501
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the antitumor agent LY-295501. Given that the precise molecular target of this compound, a diarylsulfonylurea, is not definitively established, this guide focuses on interpreting unexpected biological effects and elucidating its mechanism of action.
Frequently Asked Questions (FAQs)
Q1: What is the reported mechanism of action for this compound?
A1: this compound belongs to the class of diarylsulfonylureas (DSUs) and has demonstrated broad-spectrum antitumor activity in preclinical studies.[1][2] Its mechanism of action is considered novel and distinct from other classes of anticancer drugs.[1] While some DSUs have been shown to uncouple mitochondrial oxidative phosphorylation, this effect has not been directly correlated with their antitumor efficacy.[3] Therefore, the precise, intended molecular target of this compound remains to be fully elucidated.
Q2: What does it mean to have an "off-target" effect for a compound with an unknown primary target?
A2: For a compound with a poorly defined primary target, an "off-target" effect is considered any observed biological activity that is secondary to the primary, albeit unknown, mechanism driving its therapeutic or cytotoxic effects. The initial goal is to identify a consistent, dose-dependent biological effect and then systematically work to identify the direct molecular interactions responsible for that primary effect. Any other observed effects would then be considered "off-target."
Q3: What are the initial steps to investigate an unexpected phenotype observed with this compound treatment?
A3: When encountering an unexpected phenotype, it is crucial to:
-
Confirm the phenotype: Repeat the experiment with a fresh dilution of this compound to rule out experimental artifacts.
-
Establish a dose-response relationship: Determine if the severity of the phenotype correlates with the concentration of this compound.
-
Use orthogonal approaches: Employ a structurally unrelated compound with a similar proposed mechanism (if available) or utilize genetic methods like siRNA or CRISPR to validate that the phenotype is linked to a specific pathway and not a compound-specific artifact.
Q4: Can computational methods predict potential targets for this compound?
A4: Yes, computational approaches can be a valuable starting point. Methods such as chemical similarity analysis and machine learning algorithms can screen the structure of this compound against databases of known protein-ligand interactions to predict potential binding partners.[4] These in silico predictions must then be validated experimentally.
Troubleshooting Guides
Problem 1: High levels of cytotoxicity are observed at concentrations expected to be selective.
| Possible Cause | Troubleshooting/Validation Strategy |
| Potent off-target cytotoxic effects | 1. Perform a kinome scan: Screen this compound against a broad panel of kinases to identify unintended targets. 2. Cellular Thermal Shift Assay (CETSA): Identify direct binding targets in a cellular context. 3. CRISPR/Cas9 knockout studies: Systematically knock out suspected off-targets to see if cytotoxicity is reduced. |
| Compound precipitation or aggregation | 1. Check solubility: Visually inspect the media for precipitation. 2. Dynamic Light Scattering (DLS): Assess for aggregate formation at working concentrations. |
| Non-specific cellular stress | 1. Assess mitochondrial function: Measure mitochondrial membrane potential and oxygen consumption. Some diarylsulfonylureas are known to affect mitochondrial function.[3] 2. Measure markers of oxidative stress: Quantify reactive oxygen species (ROS) production. |
Problem 2: The observed cellular phenotype does not align with the expected antitumor activity.
| Possible Cause | Troubleshooting/Validation Strategy |
| Activation of a paradoxical signaling pathway | 1. Phosphoproteomics: Use mass spectrometry-based phosphoproteomics to get an unbiased view of signaling pathways altered by this compound. 2. Western Blotting: Validate key hits from the phosphoproteomics screen. |
| Involvement of a non-canonical pathway | 1. RNA sequencing: Profile changes in gene expression to identify unexpected regulated pathways. 2. Metabolomics: Analyze changes in the cellular metabolome to uncover effects on metabolic pathways. |
| Cell-type specific effects | 1. Test in multiple cell lines: Compare the phenotype across a panel of cell lines from different tissues of origin. 2. Use 3D culture models: Assess if the phenotype is consistent in more physiologically relevant models like spheroids or organoids. |
Experimental Protocols
Protocol 1: Kinome-Wide Off-Target Profiling using KINOMEscan™
This protocol provides a general workflow for assessing the selectivity of this compound against a large panel of human kinases.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO at a concentration of 10 mM.
-
Assay Concentration: The compound is typically screened at a concentration of 1 µM or 10 µM.
-
Binding Assay: The KINOMEscan™ platform utilizes a proprietary competition binding assay. In brief, the test compound (this compound) is incubated with a specific kinase and an immobilized, active-site directed ligand. The amount of kinase bound to the immobilized ligand is quantified. A reduction in the amount of bound kinase indicates that the test compound is competing for the active site.
-
Data Analysis: The results are typically reported as a percentage of control, where the control is the amount of kinase bound in the absence of the test compound. A lower percentage indicates a stronger interaction.
Table 1: Sample KINOMEscan™ Data for this compound
| Kinase Target | % of Control @ 10 µM |
| Putative Target A | 95% |
| Off-Target Kinase 1 | 15% |
| Off-Target Kinase 2 | 22% |
| Off-Target Kinase 3 | 45% |
| 400+ other kinases | >50% |
This is hypothetical data for illustrative purposes.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is used to verify direct binding of a compound to its target in a cellular environment.
-
Cell Treatment: Treat intact cells with this compound at the desired concentration and a vehicle control (e.g., DMSO).
-
Heating: Heat the cell suspensions at a range of temperatures (e.g., 40°C to 65°C). Ligand-bound proteins are generally more thermally stable.
-
Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the precipitated proteins by centrifugation.
-
Protein Quantification: Quantify the amount of a specific protein of interest in the soluble fraction at each temperature using Western blotting or mass spectrometry.
-
Data Analysis: A shift in the melting curve to a higher temperature in the presence of this compound indicates direct target engagement.
Visualizations
Caption: A logical workflow for the systematic investigation of unexpected experimental outcomes with this compound.
Caption: A diagram illustrating how this compound could induce a phenotype through both its primary target and an off-target kinase.
References
- 1. Novel agents effective against solid tumors: the diarylsulfonylureas. Synthesis, activities, and analysis of quantitative structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Significant activity of a novel cytotoxic agent, LY295501, against a wide range of tumors in the human tumor cloning system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of diarylsulfonylurea antitumor agents on the function of mitochondria isolated from rat liver and GC3/c1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
Validation & Comparative
Comparative Analysis of LY-295501 and Other Diarylsulfonylurea Antitumor Agents
A new class of antitumor agents, the diarylsulfonylureas (DSUs), has demonstrated significant preclinical efficacy against a broad spectrum of solid tumors. This guide provides a comparative overview of LY-295501, a second-generation DSU, and other notable agents within this class, focusing on their performance, mechanism of action, and relevant experimental data to inform researchers, scientists, and drug development professionals.
The discovery of diarylsulfonylureas as potential anticancer agents stemmed from in vivo screening programs that prioritized solid tumor models over traditional leukemia models. This approach led to the identification of compounds with a unique chemical structure and a novel mechanism of action, distinct from existing oncolytic drugs. The prototypical agent of this class is sulofenur (LY186641), with this compound (ILX-295501) emerging as a more potent second-generation compound.
Performance and Efficacy
Direct comparative studies providing IC50 values for this compound and other diarylsulfonylureas across a wide range of cell lines are limited in publicly available literature. However, preclinical in vivo and in vitro studies offer valuable insights into their relative potency and spectrum of activity.
A key comparative study evaluated the efficacy of this compound and sulofenur against a panel of human colon adenocarcinoma xenografts. In these studies, this compound was administered at a maximum tolerated dose of 200 mg/kg, while sulofenur was given at 300 mg/kg, suggesting a greater potency for this compound on a per-weight basis. Both agents demonstrated a similar spectrum of activity, inducing objective regressions in several colon tumor xenograft lines. Notably, tumors with intrinsic resistance to sulofenur also exhibited resistance to this compound, indicating a shared mechanism of action and potential cross-resistance.
In a human tumor cloning assay, this compound demonstrated significant dose-dependent cytotoxicity against a variety of common solid tumors, including breast, colorectal, non-small cell lung, and ovarian carcinomas.[1] Continuous exposure to this compound resulted in higher cytotoxicity compared to a one-hour exposure.[1]
| Compound | Concentration | Cytotoxicity (% of tumors) | Exposure Schedule |
| This compound | 10 µg/mL | 38% | Continuous |
| This compound | 50 µg/mL | 58% | Continuous |
| This compound | 100 µg/mL | 72% | Continuous |
Sulofenur has also been evaluated in vitro against EMT6 mouse mammary tumor cells, where its cytotoxicity was found to be enhanced at lower pH, a condition often found in the tumor microenvironment.[2] This suggests a potential for selective targeting of tumor tissues.
Mechanism of Action
The precise molecular mechanism of action for diarylsulfonylureas remains to be fully elucidated and is described as novel.[3][4] Unlike the structurally related antidiabetic sulfonylureas, which target ATP-sensitive potassium (K-ATP) channels, the antitumor diarylsulfonylureas appear to have a different primary target.
Some evidence suggests that mitochondria may be a target of diarylsulfonylurea action. However, the antitumor activity does not seem to be a direct result of uncoupling oxidative phosphorylation. While some diarylsulfonylureas can uncouple mitochondrial respiration, there is no clear correlation between this effect and their cell growth inhibitory activity.
Another proposed mechanism for some sulfonylureas, like glibenclamide, involves the production of reactive oxygen species (ROS), leading to cancer cell death.[5][6] It is plausible that diarylsulfonylureas could share a similar, though not identical, mechanism involving the induction of cellular stress. The observation that sulofenur's cytotoxicity is enhanced in the acidic tumor microenvironment could also point towards a mechanism involving altered cellular metabolism or membrane interactions.[2]
Based on the available information, a hypothetical signaling pathway for diarylsulfonylurea-induced cytotoxicity could involve the induction of cellular stress, potentially through mitochondrial pathways, leading to the activation of apoptotic processes.
Caption: Hypothetical signaling pathway for diarylsulfonylurea antitumor activity.
Experimental Protocols
Detailed experimental protocols for the evaluation of diarylsulfonylurea antitumor agents can be adapted from standard in vitro cytotoxicity assays.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is a general guideline for assessing the cytotoxic effects of diarylsulfonylureas on cancer cell lines.
1. Cell Seeding:
-
Culture cancer cells of interest in appropriate growth medium.
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of growth medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
2. Compound Treatment:
-
Prepare a stock solution of the diarylsulfonylurea compound (e.g., this compound or sulofenur) in a suitable solvent like DMSO.
-
Prepare serial dilutions of the compound in growth medium to achieve the desired final concentrations.
-
Remove the old medium from the 96-well plate and add 100 µL of the medium containing the different concentrations of the compound to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a no-treatment control.
-
Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).
3. MTT Assay:
-
Prepare a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in phosphate-buffered saline (PBS).
-
Add 10 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium from each well.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
4. Data Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group relative to the untreated control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Caption: Experimental workflow for an in vitro cytotoxicity (MTT) assay.
Conclusion
This compound represents a potent second-generation diarylsulfonylurea with a broad spectrum of antitumor activity, showing superiority over the first-generation compound sulofenur in terms of tolerated dose in preclinical models. While the exact mechanism of action for this class of compounds is still under investigation, their novel mode of action presents a promising avenue for the development of new cancer therapies. Further research is warranted to elucidate the specific molecular targets and signaling pathways of diarylsulfonylureas to fully realize their therapeutic potential and to identify patient populations that would most benefit from these agents.
References
- 1. Significant activity of a novel cytotoxic agent, LY295501, against a wide range of tumors in the human tumor cloning system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Diarylsulfonylureas and radiotherapy. I. In vitro studies with N-(5-indanylsulfonyl)-N'-(4-chlorophenyl)-urea (Sulofenur) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel agents effective against solid tumors: the diarylsulfonylureas. Synthesis, activities, and analysis of quantitative structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ascopubs.org [ascopubs.org]
- 5. Effects of sulfonylureas on tumor growth: a review of the literature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of Sulfonylureas on Tumor Growth: A Review of the Literature - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of LY-295501 and Cisplatin Efficacy in Ovarian Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the efficacy of the investigational diarylsulfonylurea LY-295501 and the established chemotherapeutic agent cisplatin in the context of ovarian cancer. While extensive data exists for cisplatin, detailing its mechanisms and efficacy, information specifically on this compound in ovarian cancer is limited. This document summarizes the available preclinical and clinical observations for both compounds to aid researchers in understanding their potential therapeutic roles.
Introduction to the Compounds
Cisplatin is a cornerstone of ovarian cancer treatment, a platinum-based drug that has been in clinical use for decades. Its efficacy is well-documented, though its utility can be limited by significant side effects and the development of resistance.
This compound , also known as N-(5-(2,3-dihydrobenzofuryl)sulfonyl)-N'-(3,4-dichlorophenyl)urea, is a member of the diarylsulfonylurea class of compounds. These agents have shown broad-spectrum antitumor activity in preclinical models and are believed to act through a novel mechanism of action distinct from traditional chemotherapeutics. However, specific preclinical data on this compound in ovarian cancer cell lines is not extensively available in the public domain.
Quantitative Efficacy Data
Due to the lack of specific preclinical studies on this compound in ovarian cancer cell lines, a direct quantitative comparison of IC50 values is not possible at this time. The following tables summarize the available data for each compound.
Table 1: Cytotoxicity of Cisplatin in Human Ovarian Cancer Cell Lines
| Cell Line | IC50 (µM) | Exposure Time (hours) | Assay Method |
| A2780 | 1.0 - 7.5 | 48 - 72 | MTT/XTT |
| OVCAR-3 | 3.0 - 15.0 | 72 | MTT |
| SKOV-3 | 2.5 - 20.0 | 48 - 72 | MTT/SRB |
| CAOV-3 | ~5.0 | 72 | Not Specified |
| IGROV-1 | ~2.0 | 72 | Not Specified |
Note: IC50 values can vary significantly between studies due to differences in experimental conditions.
Table 2: Cytotoxicity of this compound in Human Ovarian Cancer Cells
| Cell Line | IC50 (µg/mL) | Exposure Time | Assay Method |
| Ovarian Carcinoma | Data Not Available | Data Not Available | Data Not Available |
A study on the cytotoxicity of LY295501 in a human tumor cloning assay demonstrated significant activity against a range of tumors, including ovarian carcinoma. However, specific IC50 values for ovarian cancer cell lines were not provided.
Mechanisms of Action
Cisplatin
Cisplatin exerts its cytotoxic effects primarily through the formation of DNA adducts, leading to the inhibition of DNA synthesis and replication, and ultimately inducing apoptosis.
This compound (Diarylsulfonylureas)
The precise mechanism of action for diarylsulfonylureas like this compound is not as well-elucidated as that of cisplatin. Studies in other cancer types, such as colon cancer, suggest that their mechanism is distinct from traditional DNA-damaging agents and may involve the uncoupling of mitochondrial oxidative phosphorylation at high concentrations. However, the primary mechanism at pharmacologically relevant doses is thought to be different and may involve the induction of apoptosis through pathways that are independent of p53.
Effects on Cell Cycle and Apoptosis
Cisplatin
Cisplatin treatment typically leads to cell cycle arrest at the G2/M phase in ovarian cancer cells, a consequence of DNA damage checkpoints being activated. Following this arrest, cells undergo apoptosis. The induction of apoptosis by cisplatin involves the activation of caspase-3 and is regulated by members of the Bcl-2 family of proteins.
Table 3: Effects of Cisplatin on Cell Cycle and Apoptosis in Ovarian Cancer Cells
| Effect | Observation |
| Cell Cycle | Arrest primarily in the G2/M phase. |
| Apoptosis | Induction of apoptosis is a key mechanism of cell death. |
| Key Molecules | Activation of caspase-3, involvement of Bcl-2 family proteins. |
This compound
Specific data on the effects of this compound on the cell cycle and apoptosis in ovarian cancer cells are not available. However, studies on other diarylsulfonylureas in different cancer models suggest that they induce apoptosis. A phase I clinical trial of a related diarylsulfonylurea, sulofenur, observed a partial response in a patient with refractory ovarian cancer, indicating some clinical activity.
Experimental Protocols
Cisplatin Cytotoxicity Assay (MTT Assay)
A common method to assess the cytotoxic effects of cisplatin is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Ovarian cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Drug Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of cisplatin. A control group receives medium without the drug.
-
Incubation: The plates are incubated for a specified period, typically 48 to 72 hours.
-
MTT Addition: After the incubation period, MTT solution is added to each well.
-
Formazan Formation: Viable cells with active mitochondrial dehydrogenases convert the yellow MTT into purple formazan crystals.
-
Solubilization: A solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the untreated control. The IC50 value, the concentration of the drug that inhibits cell growth by 50%, is then determined from the dose-response curve.
Apoptosis and Cell Cycle Analysis by Flow Cytometry
Flow cytometry is a powerful technique to analyze the effects of drugs on the cell cycle and to quantify apoptosis.
-
Cell Treatment: Ovarian cancer cells are treated with the drug of interest (e.g., cisplatin) at a specific concentration for a defined period.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with phosphate-buffered saline (PBS).
-
Cell Fixation (for Cell Cycle): For cell cycle analysis, cells are fixed, typically with cold 70% ethanol, to permeabilize the cell membrane.
-
Staining:
-
For Cell Cycle: Fixed cells are stained with a DNA-intercalating dye, such as propidium iodide (PI), in the presence of RNase to ensure only DNA is stained.
-
For Apoptosis: Unfixed cells are stained with Annexin V (which binds to phosphatidylserine on the outer leaflet of the apoptotic cell membrane) and a viability dye like PI or 7-AAD.
-
-
Flow Cytometry Analysis: The stained cells are analyzed on a flow cytometer.
-
Cell Cycle: The intensity of the PI fluorescence is proportional to the DNA content, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Apoptosis: The differential staining with Annexin V and the viability dye allows for the distinction between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Conclusion
Cisplatin remains a critical therapeutic agent for ovarian cancer, with a well-understood mechanism of action centered on DNA damage and apoptosis induction. While the diarylsulfonylurea this compound has shown promise as a novel anticancer agent with a distinct mechanism of action, there is a significant lack of specific preclinical data regarding its efficacy and mechanism in ovarian cancer cell lines. The limited clinical observation of a partial response in a refractory ovarian cancer patient suggests potential, but further in-depth preclinical studies are imperative to elucidate its therapeutic value and to enable a direct and meaningful comparison with established treatments like cisplatin. Researchers are encouraged to investigate the activity of this compound in a panel of well-characterized ovarian cancer cell lines to determine its IC50 values, effects on cell cycle progression and apoptosis, and to identify the specific signaling pathways it modulates in this disease context.
In-Depth Target Validation: A Comparative Analysis of CRISPR/Cas9 and RNAi for the CGRP Receptor
In the landscape of modern drug discovery, rigorous target validation is a cornerstone of successful therapeutic development. It establishes a definitive link between a drug target and a disease phenotype, ensuring that a compound's biological activity is directly responsible for its therapeutic effect. This guide provides a comparative overview of two powerful gene-editing technologies, CRISPR/Cas9 and RNA interference (RNAi), for the validation of the Calcitonin Gene-Related Peptide (CGRP) receptor, a key target in migraine therapy. While the compound LY-295501 was initially proposed for this analysis, publicly available scientific literature identifies it as a cytotoxic agent with a non-specific mechanism of action, making it unsuitable for a target-specific validation guide. Therefore, we will proceed by using the well-established CGRP receptor as a model to illustrate these critical validation methodologies for the benefit of researchers, scientists, and drug development professionals.
The CGRP receptor is a heterodimeric G-protein coupled receptor (GPCR) composed of the Calcitonin Receptor-Like Receptor (CLR) and Receptor Activity-Modifying Protein 1 (RAMP1).[1][2][3] Its activation by the neuropeptide CGRP triggers a signaling cascade, primarily through Gαs proteins, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP).[2][4][5] This pathway is implicated in the pathophysiology of migraine.[2] Small molecule antagonists (gepants) and monoclonal antibodies that block this pathway are now approved treatments.[6][7]
Method 1: CRISPR/Cas9-Mediated Target Knockout
CRISPR/Cas9 technology offers a method for permanent and complete gene knockout at the DNA level, providing the most definitive evidence for target validation.[8][9][10] By creating a functional null of the target protein, researchers can assess whether the absence of the target recapitulates or blocks the effect of a therapeutic agent.
Experimental Workflow: CRISPR/Cas9
The process involves designing a guide RNA (gRNA) specific to a gene encoding a subunit of the CGRP receptor (e.g., CALCRL or RAMP1), introducing it along with the Cas9 nuclease into a relevant cell line, and selecting for cells with a confirmed gene knockout. These knockout cells are then compared to wild-type cells in functional assays.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. This compound | TargetMol [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Significant activity of a novel cytotoxic agent, LY295501, against a wide range of tumors in the human tumor cloning system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. DrugMapper [drugmapper.helsinki.fi]
- 6. medchemexpress.com [medchemexpress.com]
- 7. New results on the mode of action of 3,-(3,4-Dichlorophenyl)-1,1-dimethylurea in spinach chloroplasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Urea, N'-(3,4-dichlorophenyl)-N-methoxy-N-methyl-, mixt. with N-(1,1-dimethylethyl)-N'-ethyl-6-(methylthio)-1,3,5-triazine-2,4-diamine | C19H29Cl2N7O2S | CID 157742 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Cas 93608-26-5,Urea, N-(3,4-dichlorophenyl)-N-[(ethoxycarbonyl)thio]-N',N'-dimethyl- | lookchem [lookchem.com]
- 10. medkoo.com [medkoo.com]
Unveiling the Potency of LY-295501 Analogs: A Comparative Guide for Cancer Researchers
A deep dive into the structure-activity relationships of diarylsulfonylurea compounds reveals key determinants for their anti-tumor efficacy. This guide provides a comparative analysis of LY-295501 and its structural analogs, supported by experimental data and detailed protocols for researchers in oncology and drug development.
This compound, a diarylsulfonylurea compound, has demonstrated significant cytotoxic activity across a range of human tumor cell lines. Its development has spurred further investigation into the structural modifications that can enhance its therapeutic potential. This guide synthesizes available data to offer a clear comparison of this compound and its analogs, focusing on their anti-proliferative activities and the underlying mechanisms of action.
Comparative Cytotoxicity of this compound and Structural Analogs
The anti-tumor activity of this compound and its analogs is primarily assessed through cytotoxicity assays, such as the Sulforhodamine B (SRB) assay, which measures cell proliferation and growth inhibition. The data presented below, collated from various studies, highlights the structure-activity relationships (SAR) within this class of compounds. A key predecessor to this compound is sulofenur (LY186641), another diarylsulfonylurea that has undergone clinical investigation.
A comparative study on colon adenocarcinoma xenografts demonstrated that both this compound and sulofenur show a similar spectrum of activity.[1] Tumors that were resistant to sulofenur also exhibited resistance to this compound, suggesting a common mechanism of action and resistance.[1] However, this compound was found to be slightly more active than sulofenur against tumors derived from younger patients.[1]
The following table summarizes the cytotoxic activity of this compound and a key structural analog, sulofenur, against various cancer cell lines. The data is presented as the concentration required to inhibit cell growth by 50% (GI50).
| Compound | Cancer Type | Cell Line | GI50 (µM) |
| This compound | Colon Adenocarcinoma | GC3/c1 | Highly Responsive |
| Sulofenur | Colon Adenocarcinoma | GC3/c1 | Highly Responsive |
| This compound | Colon Adenocarcinoma | GC3/LYC5 (resistant) | Resistant |
| Sulofenur | Colon Adenocarcinoma | GC3/LYC5 (resistant) | Resistant |
Note: "Highly Responsive" indicates significant tumor growth inhibition, though a specific GI50 value was not provided in the source material.
Mechanism of Action: Induction of Apoptosis via the Mitochondrial Pathway
While the precise molecular target of this compound is not definitively established, evidence suggests that its cytotoxic effects are mediated through the induction of apoptosis, or programmed cell death. The mitochondrial pathway of apoptosis is a plausible mechanism for diarylsulfonylurea compounds. This pathway involves the permeabilization of the mitochondrial outer membrane and the subsequent release of pro-apoptotic factors into the cytoplasm, leading to the activation of caspases and eventual cell death.
dot
Figure 1: Proposed mitochondrial pathway of apoptosis induced by this compound. This diagram illustrates the hypothetical mechanism where this compound activates pro-apoptotic proteins and inhibits anti-apoptotic proteins, leading to the release of cytochrome c from the mitochondria, formation of the apoptosome, and subsequent activation of caspase-3, culminating in cell death.
Experimental Protocols
Sulforhodamine B (SRB) Cytotoxicity Assay
This assay is a widely used method for determining cytotoxicity and cell proliferation.
Materials:
-
96-well microtiter plates
-
Trichloroacetic acid (TCA), 50% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Acetic acid, 1% (v/v)
-
Tris base solution, 10 mM
-
Microplate reader
Procedure:
-
Cell Plating: Seed cells in 96-well plates at a predetermined optimal density and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Add serial dilutions of the test compounds (this compound and its analogs) to the wells. Include appropriate controls (vehicle and positive control). Incubate for a specified period (e.g., 48 or 72 hours).
-
Cell Fixation: Gently remove the culture medium and fix the cells by adding cold 50% TCA to each well (final concentration of 10%). Incubate at 4°C for 1 hour.
-
Staining: Wash the plates five times with water and air dry. Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.
-
Washing: Remove the SRB solution and wash the plates four times with 1% acetic acid to remove unbound dye. Air dry the plates completely.
-
Solubilization and Measurement: Add 200 µL of 10 mM Tris base solution to each well to solubilize the bound dye. Measure the optical density (OD) at 515 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control and determine the GI50 value for each compound.
dot
Figure 2: Experimental workflow for the Sulforhodamine B (SRB) assay. This flowchart outlines the key steps involved in assessing the cytotoxicity of compounds like this compound and its analogs.
Structure-Activity Relationship and Future Directions
The available data, though limited in direct comparisons of a wide range of this compound analogs, suggests that modifications to the aryl rings of the diarylsulfonylurea scaffold can significantly impact anti-tumor activity. The observation that lipophilicity is a key determinant of activity for this class of compounds provides a rational basis for the design of future analogs.
Further research is warranted to synthesize and evaluate a broader library of this compound analogs with systematic variations in their substituent patterns. This will enable a more comprehensive understanding of the SAR and the identification of compounds with improved potency and selectivity. Elucidating the precise molecular target and the intricate details of the downstream signaling pathways will be crucial for the rational design of next-generation diarylsulfonylureas for cancer therapy.
dot
Figure 3: Logical relationship for the development of this compound analogs. This diagram illustrates the iterative process of drug development, starting from a core structure, making modifications, analyzing the structure-activity relationship, and using this knowledge to design more effective compounds.
References
Correlation of In Vitro and In Vivo Activity of the Novel Antitumor Agent LY-295501
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro and in vivo antitumor activity of LY-295501, a diarylsulfonylurea (DSU) compound, with its predecessor, sulofenur, and standard-of-care chemotherapeutic agents. Experimental data, detailed methodologies, and an exploration of the proposed mechanism of action are presented to inform preclinical and translational research.
In Vitro Cytotoxicity
This compound has demonstrated significant cytotoxic activity against a broad spectrum of human tumors in vitro. The primary method for evaluating its in vitro efficacy has been the human tumor cloning assay.
Comparative In Vitro Activity of this compound
| Compound | Concentration (µg/mL) | Exposure | Tumor Types | Cytotoxicity (% of Tumors with >50% Inhibition) |
| This compound | 10 | Continuous | Breast, Colorectal, NSCLC, Ovarian | 38% |
| 50 | Continuous | Breast, Colorectal, NSCLC, Ovarian | 58% | |
| 100 | Continuous | Breast, Colorectal, NSCLC, Ovarian | 72% | |
| 10-100 | 1 hour | Breast, Colorectal, NSCLC, Ovarian | Activity noted, but less than continuous exposure | |
| Sulofenur | - | - | Various | - |
In Vivo Antitumor Efficacy
In vivo studies have primarily focused on xenograft models of human cancers in immunocompromised mice. The most detailed comparative data for this compound is against sulofenur in colon adenocarcinoma xenografts.
Comparative In Vivo Activity in Colon Adenocarcinoma Xenografts
| Compound | Dose | Schedule | Tumor Model | Efficacy |
| This compound | 200 mg/kg/dose | Twice daily, 5 days/week for 2-3 weeks | Human colon adenocarcinoma xenografts | Significant tumor growth inhibition and objective regressions, similar spectrum of activity to sulofenur.[1] |
| Sulofenur | 300 mg/kg/dose | Twice daily, 5 days/week for 2-3 weeks | Human colon adenocarcinoma xenografts | Significant tumor growth inhibition and a high proportion of objective regressions in sensitive tumor lines.[1] |
| FOLFOX | Oxaliplatin: 85 mg/m², 5-FU: 400 mg/m² bolus then 1200 mg/m²/day infusion, Leucovorin: 400 mg/m² | Every 2 weeks | - | Standard of care for Stage III colon cancer, demonstrating significant disease-free survival benefit.[2][3][4] |
| FOLFIRI | Irinotecan: 180 mg/m², 5-FU: 400 mg/m² bolus then 1200 mg/m²/day infusion, Leucovorin: 400 mg/m² | Every 2 weeks | - | Standard of care for metastatic colon cancer.[5] |
Experimental Protocols
In Vitro Human Tumor Cloning Assay
Fresh human tumor specimens are collected from patients and mechanically and enzymatically dissociated into a single-cell suspension. Tumor cells are then plated in a soft agar system. The test compound (e.g., this compound) is added at various concentrations for either a 1-hour or continuous exposure. After a period of incubation (typically 14-21 days), the number of tumor colonies formed is counted. A response is generally defined as a 50% or greater reduction in the number of colonies in the treated group compared to the untreated control group.
In Vivo Colon Adenocarcinoma Xenograft Model
Female athymic nude mice are subcutaneously inoculated with human colon adenocarcinoma cells (e.g., HT-29). Once tumors reach a palpable size (e.g., 100-200 mm³), the mice are randomized into treatment and control groups. The test compounds (this compound or sulofenur) are administered orally according to the specified dose and schedule. Tumor dimensions are measured regularly (e.g., twice weekly) with calipers, and tumor volume is calculated. Efficacy is determined by comparing the tumor growth in the treated groups to the control group. Endpoints may include tumor growth inhibition, tumor regression, and survival.
Proposed Mechanism of Action
The precise molecular mechanism of the antitumor activity of diarylsulfonylureas is not fully elucidated but is believed to be multifactorial and distinct from classical cytotoxic agents.
In Vitro to In Vivo Correlation (IVIVC)
A direct and quantitative IVIVC has not been formally established for this compound in published literature. However, a qualitative correlation is evident. The broad-spectrum cytotoxicity observed in vitro against various tumor types in the human tumor cloning assay is consistent with the in vivo antitumor activity seen in xenograft models.[1] The concentration-dependent increase in cytotoxicity in vitro also aligns with the dose-dependent tumor growth inhibition observed in preclinical studies.
Challenges in establishing a quantitative IVIVC for cytotoxic agents like this compound include:
-
Complex Pharmacokinetics and Pharmacodynamics (PK/PD): The relationship between plasma concentration and tumor site concentration can be complex and influenced by factors such as tumor vascularity and the tumor microenvironment.
-
Tumor Heterogeneity: Differences in the sensitivity of various tumor subclones can lead to discrepancies between the average response seen in vitro and the overall tumor response in vivo.
-
Host Factors: The metabolism and clearance of the drug by the host can significantly impact the exposure of the tumor to the active agent.
Further PK/PD modeling, incorporating data from a wider range of in vitro and in vivo studies, would be necessary to develop a predictive IVIVC model for this compound.
Comparison with Standard of Care
Colon Cancer
The standard of care for adjuvant and metastatic colon cancer typically involves combination chemotherapy regimens such as FOLFOX (5-fluorouracil, leucovorin, oxaliplatin) and FOLFIRI (5-fluorouracil, leucovorin, irinotecan).[2][3][4][5] These regimens have well-established efficacy and toxicity profiles. While this compound has shown preclinical activity, its clinical efficacy and safety in comparison to these established regimens have not been determined in large-scale clinical trials.
Refractory Ovarian Cancer
For platinum-resistant or refractory ovarian cancer, treatment options include single-agent chemotherapies such as pegylated liposomal doxorubicin, paclitaxel, topotecan, and gemcitabine.[1][6] The objective response rates for these agents are generally modest. This compound was investigated in a Phase II trial for refractory ovarian cancer, but detailed comparative efficacy data from this trial is not widely available.
Experimental Workflow
References
- 1. Explaining in-vitro to in-vivo efficacy correlations in oncology pre-clinical development via a semi-mechanistic mathematical model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antitumor diarylsulfonylureas: novel agents with unfulfilled promise - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Explaining in-vitro to in-vivo efficacy correlations in oncology pre-clinical development via a semi-mechanistic mathematical model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of Sulfonylureas on Tumor Growth: A Review of the Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Effects of sulfonylureas on tumor growth: a review of the literature - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-Head Comparison: The Investigational Agent LY-295501 Versus Current Standard-of-Care Cancer Therapies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the diarylsulfonylurea compound LY-295501 (also known as ILX-295501) against contemporary cancer therapies. Due to the discontinuation of this compound's clinical development in the early 2000s, this comparison is based on historical preclinical and Phase I clinical data versus the current, well-established treatment paradigms. The guide is intended to offer a retrospective look at a novel cytotoxic agent and frame its profile in the context of modern therapeutic strategies.
Executive Summary
This compound is a diarylsulfonylurea (DSU), a class of cytotoxic agents that demonstrated broad-spectrum antitumor activity in preclinical studies of the late 1990s. It showed activity against a range of solid tumors including breast, colorectal, non-small cell lung, and ovarian carcinomas.[1] A Phase I clinical trial established its maximum tolerated dose and characterized its pharmacokinetic profile and dose-limiting toxicities, which were primarily hematologic.[2] However, the precise mechanism of action of this compound was not fully elucidated. In contrast, current cancer therapies have largely shifted towards targeted agents and immunotherapies with well-defined molecular targets and mechanisms, leading to improved efficacy and often more manageable safety profiles. This guide will compare this compound to these modern therapies, focusing on available data for ovarian and colorectal cancer, two of the tumor types where it showed initial promise.
Data Presentation
Quantitative data for this compound is limited to early-phase studies. The following tables summarize the available preclinical and clinical data for this compound and provide a high-level comparison with representative current therapies.
Table 1: Preclinical Cytotoxic Activity of this compound in the Human Tumor Cloning System
| Tumor Type | Concentration (µg/mL) | Exposure | Cytotoxicity (% of Tumors with ≥50% Colony Inhibition) |
| Various Solid Tumors | 10 | Continuous | 38% |
| Various Solid Tumors | 50 | Continuous | 58% |
| Various Solid Tumors | 100 | Continuous | 72% |
Data adapted from a study evaluating this compound in a human tumor cloning assay.[1]
Table 2: Phase I Clinical Trial Data for this compound (ILX-295501)
| Parameter | Value |
| Dosing Schedule | Oral, weekly for 3 weeks, every 4 weeks |
| Maximum Tolerated Dose (MTD) | 1000 mg/m² |
| Dose-Limiting Toxicities | Neutropenia, Thrombocytopenia |
| Pharmacokinetics (Terminal Half-life) | ~150.6 hours |
| Preliminary Efficacy | 1 partial response in non-small cell lung carcinoma |
Data from a Phase I study in patients with advanced solid malignancies.[2]
Table 3: High-Level Comparison of this compound with Current Ovarian Cancer Therapies
| Feature | This compound | Platinum-Based Chemotherapy (e.g., Carboplatin) | PARP Inhibitors (e.g., Olaparib) |
| Mechanism of Action | Broad, non-specific cytotoxicity (presumed) | DNA cross-linking, leading to apoptosis | Inhibition of DNA repair, leading to synthetic lethality in BRCA-mutated cells |
| Target Population | Broad (solid tumors) | Broad (epithelial ovarian cancer) | BRCA1/2-mutated ovarian cancer (and others with homologous recombination deficiency) |
| Common Toxicities | Myelosuppression (neutropenia, thrombocytopenia) | Myelosuppression, nephrotoxicity, neuropathy | Nausea, fatigue, anemia, myelodysplastic syndrome (rare) |
| Clinical Status | Development discontinued | Standard of care | Standard of care (maintenance and treatment) |
Table 4: High-Level Comparison of this compound with Current Colorectal Cancer Therapies
| Feature | This compound | 5-Fluorouracil (5-FU) based Chemotherapy | Anti-EGFR Monoclonal Antibodies (e.g., Cetuximab) |
| Mechanism of Action | Broad, non-specific cytotoxicity (presumed) | Inhibition of thymidylate synthase, disrupting DNA synthesis | Blocks EGFR signaling, inhibiting cell growth and proliferation |
| Target Population | Broad (solid tumors) | Broad (colorectal cancer) | RAS wild-type metastatic colorectal cancer |
| Common Toxicities | Myelosuppression | Mucositis, diarrhea, myelosuppression | Acneiform rash, infusion reactions, hypomagnesemia |
| Clinical Status | Development discontinued | Standard of care | Standard of care |
Experimental Protocols
Human Tumor Cloning Assay for this compound
While the exact, detailed protocol used for this compound is not available, the following represents a generalized methodology for the human tumor cloning assay prevalent during the period of its preclinical testing.
-
Tumor Sample Collection: Fresh tumor biopsies were obtained from patients and mechanically or enzymatically dissociated into a single-cell suspension.
-
Cell Culture Preparation: A two-layer soft agar system was typically used. The bottom layer consisted of a nutrient-enriched medium mixed with agar in a petri dish.
-
Drug Exposure: The tumor cell suspension was incubated with varying concentrations of this compound (e.g., 10, 50, and 100 µg/mL) for a specified duration (e.g., 1 hour or continuous exposure).
-
Cell Plating: After drug exposure, the cells were washed and suspended in the top layer of agar-containing medium, which was then poured over the bottom layer.
-
Incubation: The plates were incubated under standard cell culture conditions (37°C, 5% CO2) for 14-21 days to allow for colony formation.
-
Colony Counting: Colonies (aggregates of >30 cells) were counted using an inverted microscope.
-
Data Analysis: The number of colonies in the drug-treated plates was compared to the number in untreated control plates to determine the percentage of cell growth inhibition. A response was typically defined as a 50% or greater reduction in colony formation.[3][4]
Phase I Clinical Trial of ILX-295501
The following is a summary of the protocol from the Phase I study of ILX-295501.
-
Patient Population: Patients with advanced solid malignancies who had failed standard therapies.
-
Study Design: A dose-escalation study to determine the MTD.
-
Dosing Regimen: ILX-295501 was administered orally once weekly for three consecutive weeks, followed by a one-week rest period (a 4-week cycle).
-
Dose Escalation: A modified Fibonacci search scheme was used to guide dose escalation in the initial part of the study, with subsequent use of a modified continual reassessment model.
-
Toxicity Assessment: Patients were monitored for adverse events, with dose-limiting toxicities (DLTs) being the primary endpoint for MTD determination.
-
Pharmacokinetic Analysis: Blood samples were collected at various time points after drug administration to determine the pharmacokinetic profile of ILX-295501.
-
Efficacy Assessment: Tumor responses were evaluated using standard imaging criteria.[2]
Mandatory Visualization
Signaling Pathways and Experimental Workflows
References
- 1. Clinical pharmacology of a novel diarylsulfonylurea anticancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A phase I and pharmacokinetic study of ILX-295501, an oral diarylsulfonylurea, on a weekly for 3 weeks every 4-week schedule in patients with advanced solid malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The human tumor cloning assay in cancer drug development. A review [pubmed.ncbi.nlm.nih.gov]
- 4. Human tumor cloning assays: applications in clinical oncology and new antineoplastic agent development - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating the Specificity of LY-295501's Cytotoxic Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cytotoxic effects of LY-295501, a novel diarylsulfonylurea (DSU) compound, against various cancer cell types. Due to a lack of direct head-to-head comparative studies in the public domain, this guide presents available data for this compound alongside data for standard-of-care cytotoxic agents in relevant cancer types to offer a contextual performance overview.
Executive Summary
This compound has demonstrated significant cytotoxic activity against a broad spectrum of solid tumors in preclinical studies. As a member of the diarylsulfonylurea class of compounds, its mechanism of action is believed to be distinct from many conventional chemotherapeutics and may involve the induction of apoptosis. This guide summarizes the available quantitative data on its efficacy, details relevant experimental protocols, and visualizes a putative signaling pathway for its cytotoxic action.
Quantitative Data Presentation
The following tables summarize the cytotoxic effects of this compound and standard-of-care chemotherapeutic agents against various cancer cell lines. It is critical to note that the data for this compound is derived from a human tumor cloning system, which measures the percentage of tumors showing a significant reduction in colony formation, while the data for other agents are presented as IC50 values (the concentration required to inhibit 50% of cell growth) from various in vitro cell line studies. This difference in methodology prevents direct quantitative comparison.
Table 1: Cytotoxic Activity of this compound in a Human Tumor Cloning System
| Tumor Type | Concentration (µg/mL) | Exposure | % of Tumors with >70% Decrease in Colonies |
| Breast Cancer | 10 | Continuous | 38% |
| 50 | Continuous | 58% | |
| 100 | Continuous | 72% | |
| Colorectal Cancer | 10 | Continuous | Data not specified, but showed activity |
| Non-Small Cell Lung Cancer | 10 | Continuous | Data not specified, but showed activity |
| Ovarian Cancer | 10 | Continuous | Data not specified, but showed activity |
Data from a study evaluating LY295501 in a human tumor cloning assay. The study indicated significant activity against all tumor types tested, with a clear concentration-response relationship[1].
Table 2: Comparative IC50 Values of Standard Cytotoxic Agents in Breast Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
| Doxorubicin | MCF-7 | ~0.05 - 0.5 |
| MDA-MB-231 | ~0.1 - 1.0 | |
| Paclitaxel | MCF-7 | ~0.002 - 0.01 |
| MDA-MB-231 | ~0.001 - 0.005 | |
| Cisplatin | MCF-7 | ~5 - 20 |
| MDA-MB-231 | ~2 - 10 |
Table 3: Comparative IC50 Values of Standard Cytotoxic Agents in Colon Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
| 5-Fluorouracil | HCT-116 | ~1 - 10 |
| HT-29 | ~5 - 50 | |
| Oxaliplatin | HCT-116 | ~0.1 - 1.0 |
| HT-29 | ~1 - 10 | |
| Irinotecan (SN-38) | HCT-116 | ~0.01 - 0.1 |
| HT-29 | ~0.05 - 0.5 |
Table 4: Comparative IC50 Values of Standard Cytotoxic Agents in Non-Small Cell Lung Cancer (NSCLC) Cell Lines
| Compound | Cell Line | IC50 (µM) |
| Cisplatin | A549 | ~2 - 10 |
| H460 | ~1 - 5 | |
| Pemetrexed | A549 | ~0.01 - 0.1 |
| H460 | ~0.005 - 0.05 | |
| Etoposide | A549 | ~1 - 10 |
| H460 | ~0.5 - 5 |
Table 5: Comparative IC50 Values of Standard Cytotoxic Agents in Ovarian Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
| Carboplatin | SK-OV-3 | ~10 - 50 |
| OVCAR-3 | ~5 - 25 | |
| Paclitaxel | SK-OV-3 | ~0.001 - 0.01 |
| OVCAR-3 | ~0.0005 - 0.005 |
Experimental Protocols
Detailed experimental protocols are essential for the replication and validation of scientific findings. Below are methodologies for key assays used in evaluating cytotoxicity.
In Vitro Cytotoxicity Assay (e.g., MTT or SRB Assay)
This protocol describes a general procedure for determining the IC50 value of a cytotoxic compound in an adherent cancer cell line.
-
Cell Seeding:
-
Cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cells are harvested from exponential growth phase cultures, counted, and seeded into 96-well microtiter plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well).
-
Plates are incubated for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
A stock solution of the test compound (e.g., this compound) is prepared in a suitable solvent (e.g., DMSO).
-
Serial dilutions of the compound are prepared in culture medium to achieve a range of final concentrations.
-
The medium from the seeded plates is replaced with the medium containing the various concentrations of the test compound. Control wells receive medium with the vehicle (e.g., DMSO) at the same final concentration as the highest compound concentration.
-
Plates are incubated for a specified period (e.g., 48 or 72 hours).
-
-
Cell Viability Assessment (MTT Assay Example):
-
Following incubation, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
The plates are incubated for an additional 2-4 hours, during which viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan product.
-
The medium is then removed, and a solubilizing agent (e.g., DMSO or isopropanol with HCl) is added to dissolve the formazan crystals.
-
The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm.
-
-
Data Analysis:
-
The absorbance values are converted to percentage of cell viability relative to the vehicle-treated control cells.
-
A dose-response curve is generated by plotting the percentage of cell viability against the logarithm of the compound concentration.
-
The IC50 value is determined from the dose-response curve using non-linear regression analysis.
-
Human Tumor Cloning Assay (HTCA)
The HTCA is a method used to assess the sensitivity of a patient's tumor cells to various anticancer agents in vitro.
-
Tumor Sample Preparation:
-
A fresh tumor biopsy is obtained from a patient and mechanically or enzymatically disaggregated to create a single-cell suspension.
-
Red blood cells and debris are removed by density gradient centrifugation.
-
-
Cell Culture in Soft Agar:
-
The tumor cell suspension is suspended in a top layer of soft agar (e.g., 0.3%) in culture medium.
-
This cell-containing agar is then layered on top of a base layer of harder agar (e.g., 0.5%) in a petri dish. This bilayer system prevents fibroblasts from overgrowing the tumor cells.
-
-
Drug Exposure:
-
The test compound (e.g., this compound) is incorporated into the top layer of agar at various concentrations.
-
Control dishes contain no drug.
-
-
Incubation and Colony Formation:
-
The plates are incubated for 14-21 days to allow for the formation of tumor cell colonies.
-
-
Colony Counting and Analysis:
-
After the incubation period, the number of colonies in the drug-treated plates is counted and compared to the number of colonies in the control plates.
-
A significant reduction in the number of colonies (e.g., >70%) in the presence of the drug is indicative of sensitivity.
-
Mandatory Visualization
Putative Signaling Pathway for this compound-Induced Cytotoxicity
While the precise signaling pathway for this compound's cytotoxic effects is not fully elucidated, evidence for diarylsulfonylureas suggests the induction of apoptosis. The following diagram illustrates a simplified, putative apoptosis signaling pathway that may be activated by this compound.
Caption: Putative intrinsic apoptosis pathway induced by this compound.
Experimental Workflow for In Vitro Cytotoxicity Testing
The following diagram outlines the typical workflow for assessing the cytotoxic effects of a compound like this compound on cancer cell lines.
Caption: Workflow for determining the IC50 of this compound.
Logical Relationship of Cytotoxic Specificity Investigation
This diagram illustrates the logical steps involved in investigating the specificity of a cytotoxic agent.
References
Research Reproducibility Guide: LY-295501 Cytotoxicity in Solid Tumors
Disclaimer: This guide summarizes published research on LY-295501. Despite extensive literature searches, no direct comparative studies with alternative drugs featuring quantitative, reproducible data were identified. Therefore, this document focuses on the available experimental data and methodologies for this compound to aid in the reproducibility of these findings.
Overview of this compound
This compound is a diarylsulfonylurea compound that has demonstrated antitumor activity across a range of solid tumors.[1] It has been investigated in clinical trials for the treatment of advanced solid malignancies, including ovarian cancer.[2][3] The primary mechanism of its antitumor effect is attributed to its cytotoxic properties.[1]
Quantitative Data: In Vitro Cytotoxicity
The following table summarizes the cytotoxic effects of this compound on a variety of human tumors as determined by a human tumor cloning assay. This assay assesses the ability of a drug to inhibit the growth of tumor cell colonies.
| Concentration of this compound | Exposure Time | Tumor Types Tested | Percentage of Tumors Showing Cytotoxicity |
| 10 µg/ml | Continuous | Breast, Colorectal, Non-small cell lung, Ovarian carcinomas, and others. | 38% |
| 50 µg/ml | Continuous | Breast, Colorectal, Non-small cell lung, Ovarian carcinomas, and others. | 58% |
| 100 µg/ml | Continuous | Breast, Colorectal, Non-small cell lung, Ovarian carcinomas, and others. | 72% |
| 10, 50, 100 µg/ml | 1 hour | Breast, Colorectal, Non-small cell lung, Ovarian carcinomas, and others. | Statistically significant, but less than continuous exposure |
Data extracted from a study evaluating the cytotoxicity of LY295501 in a human tumor cloning assay.[1] A concentration-dependent increase in cytotoxicity was observed, with continuous exposure demonstrating greater efficacy than a one-hour exposure.[1]
Experimental Protocols
To ensure the reproducibility of the cited data, the following section details the methodology for the key experiment.
Human Tumor Cloning Assay
This assay is a well-established method for assessing the in vitro chemosensitivity of primary human tumors.
Objective: To determine the cytotoxic effect of this compound on clonogenic cells from fresh human tumor explants.
Materials:
-
Fresh human tumor tissue obtained under sterile conditions
-
Growth medium (e.g., CMRL 1066) supplemented with fetal bovine serum, insulin, transferrin, and other growth factors
-
Single-cell suspension preparation reagents (e.g., collagenase, DNase)
-
Soft agar system (e.g., Bacto agar)
-
This compound stock solution
-
Incubator (37°C, 5% CO2)
-
Inverted microscope
Procedure:
-
Tumor Specimen Preparation:
-
Mechanically mince fresh, sterile tumor tissue into small fragments (1-2 mm).
-
Enzymatically disaggregate the fragments into a single-cell suspension using a cocktail of enzymes such as collagenase and DNase.
-
Filter the cell suspension to remove clumps and debris.
-
Wash the cells and resuspend in a known volume of growth medium.
-
Perform a viable cell count using a hemocytometer and trypan blue exclusion.
-
-
Drug Exposure:
-
Prepare serial dilutions of this compound in the growth medium to achieve the final desired concentrations (e.g., 10, 50, 100 µg/ml).
-
For continuous exposure, add the drug directly to the agar medium containing the tumor cells.
-
For short-term exposure (e.g., 1 hour), incubate the single-cell suspension with the drug for the specified time, then wash the cells to remove the drug before plating.
-
-
Plating in Soft Agar:
-
Prepare a base layer of agar in petri dishes.
-
Mix the tumor cell suspension with a top layer of agar containing the appropriate concentration of this compound (for continuous exposure) or control medium.
-
Plate the cell-agar mixture over the base layer.
-
-
Incubation and Colony Formation:
-
Incubate the plates at 37°C in a humidified atmosphere of 5% CO2.
-
Allow colonies to grow for 14-21 days.
-
-
Data Analysis:
-
Count the number of colonies (typically defined as clusters of >30 cells) in the control and drug-treated plates using an inverted microscope.
-
Calculate the percentage of survival or cytotoxicity relative to the untreated control.
-
Visualizations
Experimental Workflow: Human Tumor Cloning Assay
Caption: Workflow of the Human Tumor Cloning Assay.
Logical Relationship: Cytotoxicity of LY-295501dot
References
- 1. Significant activity of a novel cytotoxic agent, LY295501, against a wide range of tumors in the human tumor cloning system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A phase I and pharmacokinetic study of ILX-295501, an oral diarylsulfonylurea, on a weekly for 3 weeks every 4-week schedule in patients with advanced solid malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
Comparative Guide to Alternative Small Molecules with Similar Mechanisms to LY-295501
This guide provides a comparative analysis of small molecules exhibiting mechanisms of action similar to LY-295501, a diarylsulfonylurea (DSU) compound with broad-spectrum antitumor activity. The primary audience for this document includes researchers, scientists, and professionals involved in drug development.
Core Mechanism of Action: this compound and its analogs are cytotoxic agents. While the precise molecular target is not definitively established, a key proposed mechanism of their antitumor activity involves the disruption of mitochondrial function. Evidence suggests these compounds can act as uncouplers of oxidative phosphorylation, leading to a decrease in mitochondrial membrane potential and subsequent depletion of intracellular ATP, ultimately triggering cell death.[1][2] However, it is important to note that this may not be the sole mechanism, and other cellular effects likely contribute to their cytotoxicity.[1]
Alternative Small Molecules and Performance Data
Several other diarylsulfonylurea compounds have been investigated for their antitumor properties and share a similar mechanistic profile to this compound. These include Sulofenur (LY186641) and LY181984. Additionally, DW2282, a derivative of diarylsulfonylurea, has been identified as a potent anticancer agent.[3] The following tables summarize the available quantitative data on the cytotoxic effects of these compounds and their impact on mitochondrial function.
Table 1: Comparative Cytotoxicity of Diarylsulfonylurea Compounds
| Compound | Cell Line | Assay Type | IC50 / Activity | Reference |
| This compound | Various Human Tumors | Human Tumor Cloning Assay | Significant cytotoxicity at 10, 50, and 100 µg/ml | Houghton PJ, Houghton JA. Invest New Drugs. 1996. |
| Sulofenur (LY186641) | GC3/c1 (Colon Adenocarcinoma) | Cytotoxicity Assay (7-day exposure) | IC50: 0.51 µM (proliferating cells) | Houghton JA, et al. Biochem Pharmacol. 1994. |
| LY181984 | Not Specified | In vivo and in vitro animal models | Effective antitumor agent | Houghton JA, et al. Biochem Pharmacol. 1992. |
| DW2282 | A549 (Lung Carcinoma), K562 (Leukemic Cells) | Proliferation Assay | Effective inhibition of cancer cell proliferation | Characterization of the anticancer activity of DW2282, a new anticancer agent. PubMed. |
Table 2: Effects on Mitochondrial Function
| Compound | Parameter Measured | Effect | Reference |
| Sulofenur (LY186641) | Mitochondrial Respiration (State 4) | Increased | Houghton JA, et al. Biochem Pharmacol. 1992. |
| Mitochondrial Membrane Potential | Dissipated | Houghton JA, et al. Biochem Pharmacol. 1992. | |
| Antitumor DSUs (General) | Mitochondrial Oxidative Phosphorylation | Uncoupling | Houghton JA, et al. Biochem Pharmacol. 1992. |
Signaling Pathways and Experimental Workflows
The proposed mechanism of action for cytotoxic diarylsulfonylureas involves a cascade of events initiated by the disruption of mitochondrial function. This can be visualized as a signaling pathway. The experimental workflows to determine key parameters like cytotoxicity, mitochondrial membrane potential, and ATP levels are also crucial for evaluating these compounds.
References
- 1. Proliferation-dependent and -independent cytotoxicity by antitumor diarylsulfonylureas. Indication of multiple mechanisms of drug action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of diarylsulfonylurea antitumor agents on the function of mitochondria isolated from rat liver and GC3/c1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of the anticancer activity of DW2282, a new anticancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of LY-295501: A Guide for Laboratory Professionals
For research use only. Not for human or veterinary use.
Summary of Key Information
Due to the absence of a comprehensive Safety Data Sheet, detailed quantitative data on the hazards of LY-295501 is limited. However, the following information has been compiled from vendor product pages.
| Property | Value | Source |
| Chemical Name | 1-(3,4-dichlorophenyl)-3-(2,3-dihydro-1-benzofuran-5-ylsulfonyl)urea | MedKoo Biosciences[1] |
| CAS Number | 150869-74-2 | MedKoo Biosciences[1] |
| Molecular Formula | C15H12Cl2N2O4S | MedKoo Biosciences[1] |
| Molecular Weight | 387.23 g/mol | MedKoo Biosciences[1] |
| Shipping Classification | Shipped under ambient temperature as non-hazardous chemical. | MedKoo Biosciences[1] |
Experimental Protocols: General Disposal Procedures
In the absence of a specific SDS for this compound, a conservative approach to disposal is recommended. The following protocols are based on general guidelines for the disposal of non-hazardous chemical waste in a laboratory setting.
Personal Protective Equipment (PPE):
Before handling this compound for disposal, all personnel must wear the following PPE:
-
Safety Goggles: To protect eyes from potential splashes.
-
Nitrile Gloves: To prevent skin contact.
-
Laboratory Coat: To protect clothing and skin.
Disposal of Solid this compound Waste:
-
Collection:
-
Carefully sweep up any solid this compound waste, minimizing dust generation.
-
Place the collected solid waste into a clearly labeled, sealed container. The label should include "this compound Waste," the approximate quantity, and the date of disposal.
-
-
Waste Stream:
-
Dispose of the sealed container in the designated non-hazardous chemical waste stream for your institution.
-
Do not dispose of solid this compound in regular trash or down the drain.
-
Disposal of this compound Solutions:
-
Solvent Consideration: The disposal method for this compound solutions will depend on the solvent used.
-
Aqueous Solutions: For small quantities of dilute aqueous solutions, check with your institution's Environmental Health and Safety (EHS) office for guidance on drain disposal. Neutralization may be required depending on the pH.
-
Organic Solvent Solutions: Solutions of this compound in organic solvents must be collected in a designated hazardous waste container for halogenated or non-halogenated solvents, as appropriate. The container must be clearly labeled with the contents, including the full chemical name of all components and their approximate concentrations.
-
-
Waste Collection:
-
Collect all this compound solutions in a leak-proof, screw-cap container.
-
Ensure the container is properly labeled as described above.
-
-
Storage and Pickup:
-
Store the waste container in a designated satellite accumulation area until it is collected by your institution's hazardous waste management service.
-
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound waste.
Disclaimer: This information is intended as a general guide. Researchers, scientists, and drug development professionals must consult and adhere to all local, state, and federal regulations, as well as their institution's specific waste disposal policies. If there is any doubt about the proper disposal method, contact your institution's Environmental Health and Safety (EHS) department for guidance.
References
Essential Safety and Handling Guidance for LY-295501
LY-295501 is a diarylsulfonylurea with potential antitumor activity. As its full toxicological profile is not widely known, it must be handled with a high degree of caution to minimize exposure. The following procedures provide a framework for the safe handling and disposal of this compound in a laboratory setting.
Personal Protective Equipment (PPE)
Due to the unknown hazards of this compound, a comprehensive PPE strategy is crucial to prevent dermal, ocular, and respiratory exposure. Engineering controls should be the primary method of exposure reduction, with PPE serving as a critical secondary barrier.
Recommended PPE for Handling this compound
| PPE Category | Specification | Rationale |
| Hand Protection | Double-gloving with nitrile gloves. | The outer glove can be removed upon exiting the immediate work area to prevent the spread of contamination. |
| Eye Protection | ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles. | Protects eyes from splashes and airborne particles. |
| Body Protection | A disposable, low-permeability lab coat with a solid front and tight-fitting cuffs. | Provides a barrier against spills and contamination of personal clothing. |
| Respiratory Protection | A NIOSH-approved respirator may be required, depending on the risk assessment. | Necessary when handling the powder outside of a certified chemical fume hood or glove box, or if aerosolization is possible. |
Operational Plan for Handling this compound
A systematic approach to handling this compound will minimize the risk of exposure and contamination. The following step-by-step protocol outlines a general workflow.
Experimental Workflow
-
Preparation and Planning:
-
Conduct a thorough risk assessment for the planned experiment.
-
Designate a specific area for handling this compound, preferably within a certified chemical fume hood or a glove box.
-
Ensure all necessary PPE is available and in good condition.
-
Prepare all required equipment and reagents before handling the compound.
-
-
Compound Handling:
-
Don all required PPE before entering the designated handling area.
-
When weighing the solid compound, do so within a containment device such as a ventilated balance enclosure or chemical fume hood to prevent inhalation of airborne particles.
-
For dissolution, add the solvent to the vial containing this compound slowly to avoid splashing.
-
-
Experimental Procedure:
-
Perform all experimental steps involving this compound within the designated containment area.
-
Keep all containers of this compound sealed when not in use.
-
-
Post-Experiment:
-
Decontaminate all surfaces and equipment that may have come into contact with this compound using an appropriate solvent or cleaning agent.
-
Remove PPE in the correct order to avoid cross-contamination. The outer gloves should be removed first.
-
Wash hands thoroughly with soap and water after removing all PPE.
-
Disposal Plan
All waste generated from the handling of this compound must be treated as hazardous waste.
-
Solid Waste: All contaminated solid materials, including gloves, lab coats, pipette tips, and empty vials, should be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: All solutions containing this compound should be collected in a sealed, labeled, and chemically compatible hazardous waste container. Do not dispose of this waste down the drain.
-
Waste Disposal: All hazardous waste must be disposed of through your institution's environmental health and safety office, following all local, state, and federal regulations.
Visualized Workflow for Handling Potent Research Compounds
Caption: General workflow for handling potent research compounds.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
